molecular formula C15H18F2N6O7S2 B131810 Flomoxef CAS No. 99665-00-6

Flomoxef

Cat. No.: B131810
CAS No.: 99665-00-6
M. Wt: 496.5 g/mol
InChI Key: UHRBTBZOWWGKMK-DOMZBBRYSA-N
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Description

Flomoxef is a broad-spectrum, injectable antibiotic belonging to the oxacephem class of β-lactams. It was developed by Shionogi and approved for medical use in 1988 . Its primary research value lies in its stability against hydrolysis by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, making it a compound of significant interest in the study of antimicrobial resistance (AMR) and as a potential carbapenem-sparing therapeutic strategy . Research indicates that Flomoxef demonstrates comparable efficacy to other cephamycins, such as cefmetazole, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae . This positions it as a valuable agent for in vitro and clinical investigations, particularly for infections like urinary tract infections (UTIs) caused by multidrug-resistant strains . Furthermore, real-world data analyses have shown that treatment with flomoxef can be associated with a favorable clinical profile, including a lower frequency of adverse events such as Clostridium difficile infection and renal failure compared to other antibiotics, which is a critical area of study in antimicrobial stewardship . Its investigation provides insights into combating pathogens that have developed resistance to earlier-generation cephalosporins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBTBZOWWGKMK-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048845
Record name Flomoxef
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Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99665-00-6
Record name Flomoxef
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Record name Flomoxef [INN]
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Record name Flomoxef
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Record name Flomoxef
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Record name FLOMOXEF
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Flomoxef Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flomoxef sodium, a potent second-generation oxacephem antibiotic, is distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy and stability against certain β-lactamases have established it as a significant therapeutic agent. This technical guide provides a comprehensive overview of the primary industrial synthesis pathway for Flomoxef sodium, detailing the reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it explores the inherent advantages of the described synthetic route, offering valuable insights for researchers and professionals engaged in antibiotic drug development and manufacturing.

Introduction

Flomoxef sodium belongs to the oxacephem class of β-lactam antibiotics, structurally similar to cephalosporins but with an oxygen atom replacing the sulfur atom in the dihydrothiazine ring. This structural modification contributes to its stability against β-lactamase enzymes.[2] The synthesis of Flomoxef sodium is a multi-step process that requires precise control of reaction conditions to ensure high yield and purity. This guide will focus on the most common and industrially scalable synthesis route, which commences from a protected 7-amino-oxacephem core.

Primary Synthesis Pathway

The industrial synthesis of Flomoxef sodium is a multi-step chemical process that can be broadly categorized into three key stages:

  • Formation of the Acyl Side Chain and Thioether Linkage: This stage involves the introduction of the characteristic (difluoromethylthio)acetyl side chain at the 7-amino position of the oxacephem nucleus.

  • Introduction of the Tetrazolylthiomethyl Side Chain: The subsequent step is the nucleophilic substitution at the C-3' position to introduce the 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthio moiety.

  • Deprotection and Salt Formation: The final steps involve the removal of protecting groups and the conversion of the resulting Flomoxef acid into its stable and water-soluble sodium salt.

A generalized overview of this synthetic pathway is presented below.

Synthesis of Flomoxef Acid

The synthesis of Flomoxef acid typically starts from an advanced intermediate, such as (6R,7R)-3-chloro-7-(2-((difluoromethyl)sulfenyl)acetamido)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-(benzhydryl) carboxylate (referred to as Intermediate FF-03 in some literature).

Step 1: Reaction with m-Cresol

The initial step involves the reaction of the advanced intermediate with m-cresol. This reaction is typically carried out at an elevated temperature of 65-70°C.[3] Following the completion of the reaction, the mixture is cooled, and a solvent is added for the subsequent work-up to obtain a solution of Flomoxef acid.[3]

Step 2: Formation and Isolation of Flomoxef Triethylamine Salt

To purify the Flomoxef acid, it is often converted into a crystalline triethylamine salt. Triethylamine is added to the Flomoxef acid solution, leading to the precipitation of Flomoxef triethylamine salt.[3] This salt is then isolated by filtration and dried.[3]

Synthesis of Flomoxef Sodium

The final step is the conversion of the purified Flomoxef triethylamine salt into Flomoxef sodium.

Step 3: Salt Conversion

The Flomoxef triethylamine salt is dissolved in an organic solvent and cooled to a low temperature, typically between -25°C and -20°C.[3] A solution of a sodium salt, such as sodium isooctanoate, in an organic solvent is then added dropwise.[3] This leads to the formation of Flomoxef sodium, which precipitates out of the solution. The product is then isolated by filtration, washed, and dried to yield high-purity Flomoxef sodium.[3]

An alternative final step involves the direct conversion of Flomoxef acid to Flomoxef sodium by reacting it with a sodium source like sodium bicarbonate in an aqueous solution at 0-10°C, followed by purification and lyophilization.[4]

Visualized Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the core synthesis pathway and a typical experimental workflow for the final salt formation.

Flomoxef_Synthesis_Pathway A 7-amino-3-chloromethyl-7-methoxy- oxacephem (protected) B Intermediate FF-03 (Acylated Oxacephem) A->B Acylation with (difluoromethylthio)acetyl chloride C Flomoxef Acid B->C Reaction with m-cresol (Side chain introduction) D Flomoxef Triethylamine Salt C->D Addition of Triethylamine E Flomoxef Sodium D->E Addition of Sodium Salt (e.g., Sodium Isooctanoate) Experimental_Workflow start Start: Flomoxef Triethylamine Salt dissolve Dissolve in organic solvent (e.g., isopropanol) start->dissolve cool Cool to -25°C to -20°C dissolve->cool add_na_salt Dropwise addition of Sodium Isooctanoate solution cool->add_na_salt crystallize Crystal growing add_na_salt->crystallize filter Filtration crystallize->filter wash_dry Wash and Dry filter->wash_dry end End: Flomoxef Sodium wash_dry->end

References

Early Clinical Experiences with Flomoxef in Japan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Flomoxef (FMOX), an oxacephem antibiotic developed by Shionogi & Co., Ltd., was first approved in Japan in 1988.[1] Its introduction marked a significant addition to the antibacterial arsenal, offering a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] This technical guide provides a comprehensive overview of the early clinical experiences with Flomoxef in Japan, focusing on pivotal data from studies conducted primarily in the late 1980s. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Efficacy in Japanese Clinical Trials

Early clinical trials in Japan involving a large patient population demonstrated the effectiveness of Flomoxef across a variety of infections. A summary of these findings is presented below.

Table 1: Overall Clinical Efficacy of Flomoxef in Early Japanese Trials
Patient PopulationNumber of PatientsEfficacy Rate (Excellent to Good Response)Antibacterial EffectSource
Various Infections2,49477.1%80 to 100%[2]
Table 2: Clinical Efficacy of Flomoxef against Methicillin-Resistant Staphylococcus aureus (MRSA)
Efficacy Rate against MRSASource
83.3%[2]
Table 3: Clinical Efficacy in Neonatal Bacterial Infections

A study involving 171 neonates treated with Flomoxef for bacterial infections provided the following efficacy data for the 52 patients who responded to treatment.

Clinical OutcomeNumber of Patients
Excellent15
Good34
Fair1
Poor2
Total 52

Source: [Sakata H, et al. Kansenshogaku Zasshi. 1993]

Safety and Tolerability Profile

The safety of Flomoxef was a key aspect of its early clinical evaluation in Japan. The type and incidence of side effects were found to be comparable to other injectable cephem antibiotics of the time.

Table 4: Incidence of Adverse Reactions in Early Japanese Clinical Trials
Patient PopulationTotal PatientsPatients with Adverse ReactionsIncidence RateSource
Pre-approval clinical trials3,26741412.7%
6-year post-marketing survey27,6518102.9%

Importantly, no spermatogenic or significant hematological side effects were observed in the early clinical trials.[2]

Pharmacokinetic Profile in Japanese Subjects

Pharmacokinetic studies were crucial in determining the appropriate dosing regimens for Flomoxef. The key parameters identified in early Japanese studies are summarized below.

Table 5: Key Pharmacokinetic Parameters of Flomoxef in Adults
ParameterValueSource
Plasma Half-lifeApproximately 50 minutes[2]
Urinary Excretion (unchanged form)85% within 6 hours[2]
Table 6: Pharmacokinetic Parameters of Flomoxef in Neonates

Pharmacokinetic studies in neonates revealed differences based on postnatal age, guiding age-specific dosing recommendations.

Neonatal Age GroupSerum Half-life
1-6 days old (Low Birth Weight)3.93 hours
1-6 days old (Mature)2.29 hours
8-19 days old (Mature)1.62 hours

Source: [Fujita K, et al. Japanese Journal of Antibiotics. 1991]

Experimental Protocols

While detailed protocols from the initial late 1980s studies are not fully available in accessible literature, this section outlines the general methodologies based on available information.

Phase I Clinical Study in Healthy Male Volunteers
  • Objective: To assess the safety, tolerability, and pharmacokinetics of Flomoxef.

  • Methodology:

    • Subjects: Healthy adult male volunteers.

    • Dosage: Single and multiple intravenous administrations of Flomoxef in escalating doses.

    • Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points post-administration.

    • Analysis: Flomoxef concentrations in plasma and urine were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters, including half-life, volume of distribution, and total body clearance, were calculated.

    • Safety Assessment: Continuous monitoring of vital signs, physical examinations, and regular clinical laboratory tests (hematology, blood chemistry, and urinalysis).

Pivotal Clinical Trials for Efficacy and Safety
  • Objective: To evaluate the clinical efficacy and safety of Flomoxef in patients with various bacterial infections.

  • Methodology:

    • Study Design: These were often open-label, multicenter studies. Some were comparative trials, for instance, a double-blind controlled study against Latamoxef (LMOX) for complicated urinary tract infections.

    • Patient Population: Patients with diagnosed bacterial infections, including respiratory tract infections, urinary tract infections, and surgical infections.

    • Dosage: Typically, 1-2 grams of Flomoxef were administered intravenously daily in two to four divided doses.

    • Efficacy Assessment:

      • Clinical Response: Evaluated based on the resolution or improvement of clinical signs and symptoms of infection. The response was often categorized as "excellent," "good," "fair," or "poor."

      • Bacteriological Response: Assessed by the eradication or reduction of the causative pathogen from clinical specimens.

    • Safety Assessment: Monitoring and recording of all adverse events and abnormal laboratory findings.

Neonatal and Pediatric Studies
  • Objective: To determine the efficacy, safety, and appropriate dosage of Flomoxef in neonatal and pediatric populations.

  • Methodology:

    • Patient Population: Neonates (including low-birth-weight infants) and children with bacterial infections such as sepsis, pneumonia, and urinary tract infections.

    • Dosage: Doses were determined based on body weight, typically ranging from 60 to 80 mg/kg/day, divided into 3-4 doses.

    • Efficacy and Safety Assessment: Similar to adult trials, with a close watch for age-specific adverse events.

    • Pharmacokinetic Analysis: Blood and urine samples were collected to determine the pharmacokinetic profile in these specific populations, leading to age- and weight-based dosing recommendations.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Flomoxef

Flomoxef_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes (Transpeptidation) Cell_lysis Cell Lysis and Death Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Peptidoglycan_synthesis->Cell_lysis Inhibition leads to weakened cell wall Flomoxef Flomoxef Flomoxef->PBP Binds to and Inactivates

Caption: Mechanism of action of Flomoxef.

Experimental Workflow: A Typical Early Phase Clinical Trial in Japan

Flomoxef_Clinical_Trial_Workflow cluster_planning Phase 1: Planning and Approval cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Analysis and Reporting Protocol_Dev Protocol Development Ethics_Approval Ethics Committee Approval Protocol_Dev->Ethics_Approval PMDA_Consult PMDA (Pharmaceuticals and Medical Devices Agency) Consultation Ethics_Approval->PMDA_Consult Patient_Recruitment Patient Recruitment (Informed Consent) PMDA_Consult->Patient_Recruitment Drug_Admin Flomoxef Administration (Intravenous) Patient_Recruitment->Drug_Admin Data_Collection Data Collection (Clinical, Bacteriological, Safety) Drug_Admin->Data_Collection Efficacy_Analysis Efficacy Analysis (Clinical & Bacteriological) Data_Collection->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Data_Collection->Safety_Analysis PK_Analysis Pharmacokinetic Analysis Data_Collection->PK_Analysis Final_Report Final Study Report Efficacy_Analysis->Final_Report Safety_Analysis->Final_Report PK_Analysis->Final_Report

Caption: Generalized workflow of early Flomoxef clinical trials in Japan.

References

Methodological & Application

Application Notes and Protocols for Flomoxef in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the neutropenic murine thigh infection model for the evaluation of Flomoxef's efficacy. This document includes detailed experimental protocols, a summary of key pharmacodynamic parameters, and visualizations to aid in understanding the experimental workflow and the drug's mechanism of action.

Introduction to Flomoxef and the Murine Thigh Infection Model

Flomoxef is a parenteral oxacephem antibiotic, a class of beta-lactam antibiotics, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is particularly noted for its stability against many beta-lactamases. The neutropenic murine thigh infection model is a standardized and highly reproducible in vivo model used to assess the efficacy of antimicrobial agents in a setting that mimics a deep-seated soft tissue infection in an immunocompromised host.[3][4][5] This model is crucial for preclinical drug development, allowing for the determination of pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with antibacterial efficacy.[3]

Pharmacodynamics and Mechanism of Action of Flomoxef

The primary pharmacodynamic (PD) index that correlates with the efficacy of Flomoxef is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[6] For Flomoxef against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli, a target of %fT>MIC ≥ 40% is associated with a 1-log10 reduction in bacterial burden.[6]

Flomoxef exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] By inactivating these PBPs, Flomoxef disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1][7]

Flomoxef_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Transpeptidation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall Synthesis) PBPs->Crosslinked_Peptidoglycan Cell_Lysis Cell Lysis (Bacterial Death) Flomoxef Flomoxef Flomoxef->PBPs Inhibition

Flomoxef's Mechanism of Action.

Experimental Protocols

The following protocols are a synthesis of established methods for the neutropenic murine thigh infection model. Researchers should adapt these protocols based on their specific bacterial strain, institutional animal care and use committee (IACUC) guidelines, and experimental goals.

Animal Model and Neutropenia Induction
  • Animal Strain: Specific-pathogen-free, female ICR or CD-1 mice, typically 6 weeks old and weighing 18-22 grams.[4][8]

  • Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[4][8] This ensures that the host's immune system does not interfere with the assessment of the antibiotic's direct effect on the bacteria.

Inoculum Preparation and Infection
  • Bacterial Strains: Clinically relevant strains of interest, such as Escherichia coli, Staphylococcus aureus, or other pathogens, should be used.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1-2 x 10^7 CFU/mL. The exact concentration should be confirmed by plating serial dilutions.

  • Infection: Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh.[4]

Flomoxef Administration
  • Treatment Initiation: Begin Flomoxef administration 2 hours post-infection.[8]

  • Dosing: Administer Flomoxef via subcutaneous or intravenous injection. Dosing regimens should be designed to achieve a range of %fT>MIC values to determine the dose-response relationship.

Efficacy Assessment
  • Bacterial Load Quantification: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a sterile saline or phosphate-buffered saline (PBS) solution.[8]

  • Colony Forming Unit (CFU) Enumeration: Plate serial dilutions of the thigh homogenate onto appropriate agar plates. Incubate the plates overnight at 37°C and then count the colonies to determine the number of CFU per gram of thigh tissue.[8]

  • Data Analysis: The efficacy of Flomoxef is determined by calculating the change in the log10 CFU/thigh over the 24-hour treatment period compared to the initial bacterial load at the start of treatment.

Experimental_Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Infection (Intramuscular Injection) Neutropenia->Infection Treatment Flomoxef Administration (Subcutaneous/Intravenous) Infection->Treatment Euthanasia Euthanasia (24h post-treatment) Treatment->Euthanasia Homogenization Thigh Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation Incubation (37°C, overnight) Plating->Incubation CFU_Count CFU Enumeration Incubation->CFU_Count Analysis Data Analysis (log10 CFU/thigh) CFU_Count->Analysis End End Analysis->End

Murine Thigh Infection Model Workflow.

Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for Flomoxef relevant to the murine thigh infection model.

Pharmacokinetic Parameters of Flomoxef in Mice
ParameterValueReference
Biological Half-life (t½) ~16 minutes[9]
Protein Binding ~35%[10]
Dose-Response Relationship of Flomoxef

Detailed public data correlating specific Flomoxef doses in mg/kg to the corresponding bacterial load reduction and %fT>MIC in the murine thigh infection model is limited. The table below is illustrative and based on the established pharmacodynamic target for a 1-log10 kill of ESBL-producing E. coli. Researchers should generate their own dose-response curves for the specific bacterial strains under investigation.

Efficacy EndpointRequired %fT>MICReference
1-log10 kill 35.1%[6]
Static Effect Not explicitly stated-
2-log10 kill Not explicitly stated-

Note: The actual dose required to achieve these endpoints will depend on the MIC of the specific bacterial strain and the dosing interval.

Conclusion

The neutropenic murine thigh infection model is a valuable tool for characterizing the in vivo efficacy of Flomoxef. By understanding the experimental protocols and the key pharmacodynamic driver of %fT>MIC, researchers can effectively design studies to evaluate the potential of Flomoxef against various bacterial pathogens. The generation of robust dose-response data is critical for the translation of these preclinical findings to clinical settings.

References

Application Notes and Protocols for Flomoxef Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to Flomoxef, an oxacephem antibiotic. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the activity of Flomoxef against relevant pathogens.

Introduction

Flomoxef is a parenteral oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It exhibits stability against many β-lactamases, making it a potential therapeutic option for infections caused by resistant organisms. Accurate and standardized susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance.

It is important to note that currently, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established official clinical breakpoints for Flomoxef.[1][2][3] In the absence of official breakpoints, some studies have utilized breakpoints for structurally similar compounds like latamoxef/moxalactam or cefotiam as a reference.[1][2] Researchers should exercise caution in interpreting results and consider the local epidemiology of resistance.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for Flomoxef against various clinical isolates as reported in the literature. These values can serve as a reference for expected MIC ranges.

Table 1: Flomoxef MIC Data for Enterobacteriaceae

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
ESBL-producing E. coli50Not Specified≤ 0.5Not Specified[4]
ESBL-producing K. pneumoniae50Not Specified≤ 1Not Specified[4]
ESBL-producing E. coli93Not Specified14[5]
ESBL-producing K. pneumoniae83Not Specified0.516[5]
Non-ESBL-producing E. coliNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Non-ESBL-producing K. pneumoniaeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Non-ESBL-producing P. mirabilisNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: Flomoxef MIC Data for Other Clinically Relevant Bacteria

OrganismGeometric Mean MIC (mg/L)Reference
Staphylococcus aureus0.44[7]
Klebsiella oxytoca0.05[7]
Enterobacter spp.12.6[7]
Acinetobacter anitratus33.1[7]
Enterococcus faecalis64[7]
Pseudomonas aeruginosa>256[7]

Experimental Protocols

The following are detailed protocols for performing Flomoxef susceptibility testing using common laboratory methods. These are based on established guidelines from CLSI and general microbiology practices.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of Flomoxef in a liquid medium.

Materials:

  • Flomoxef analytical standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water, DMSO for initial stock)

  • Incubator (35 ± 2°C)

  • Microplate reader or manual reading mirror

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

Procedure:

  • Flomoxef Stock Solution Preparation:

    • Prepare a stock solution of Flomoxef at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.[8]

    • Further dilute the stock solution in CAMHB to create a series of working solutions for the 2-fold serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate, except for the first column.

    • Add 100 µL of the highest concentration of Flomoxef working solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL). Discard 50 µL from the last well.

    • The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the clinical isolate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of Flomoxef that completely inhibits visible growth of the organism.

    • Reading can be done visually using a reading mirror or with a microplate reader.

    • Compare the results of the QC strains with the acceptable ranges to ensure the validity of the test.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to Flomoxef by measuring the zone of growth inhibition around a Flomoxef-impregnated disk.

Materials:

  • Flomoxef disks (30 µg)[7]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Flomoxef Disks:

    • Aseptically apply a 30 µg Flomoxef disk to the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

    • Interpret the results based on established zone diameter breakpoints. As official breakpoints are not available for Flomoxef, researchers may need to correlate zone diameters with MIC values determined by a reference method. One study proposed the following interpretive criteria based on the DIN method: resistant (≤22 mm), moderately susceptible (23-29 mm), and susceptible (≥30 mm).[7]

    • Ensure the QC strain zone diameters are within the acceptable range.

Quality Control

Regular quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing results.

  • QC Strains: Standard ATCC strains such as E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ should be tested with each batch of clinical isolates.[11]

  • Acceptable Ranges: While specific CLSI or EUCAST QC ranges for Flomoxef are not established, laboratories should establish their own internal QC ranges based on repeated testing. These ranges should be narrow enough to detect deviations in test performance.

  • Frequency of QC Testing: QC testing should be performed daily or each time a susceptibility test is conducted.[11]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_stock Prepare Flomoxef Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacteria prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension for Final Inoculum prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic qc_check Check QC Strain Results read_mic->qc_check

Caption: Workflow for Flomoxef Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disk Apply 30 µg Flomoxef Disk inoculate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone qc_check Check QC Strain Results measure_zone->qc_check

Caption: Workflow for Flomoxef Disk Diffusion Susceptibility Testing.

References

Methodological Considerations for Flomoxef in Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodological considerations for utilizing Flomoxef, an oxacephem antibiotic, in combination with other antimicrobial agents. The information presented is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the synergistic potential of Flomoxef-based combination therapies against various bacterial pathogens.

Introduction to Flomoxef and Combination Therapy

Flomoxef is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This mechanism disrupts the final stages of peptidoglycan synthesis, leading to bacterial cell lysis and death.[1][2] The increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the development of resistance, and broaden the spectrum of activity. Combining Flomoxef with other antibiotics that have different mechanisms of action can lead to synergistic interactions, resulting in a greater antibacterial effect than the sum of the individual agents.

Application Notes: Key Combination Strategies

Flomoxef and Fosfomycin

This combination has shown significant synergy, particularly against neonatal sepsis pathogens.[3][4] Both antibiotics target the bacterial cell wall synthesis pathway but at different stages. Flomoxef inhibits the transpeptidase activity of PBPs, while fosfomycin inhibits MurA, an enzyme involved in the early cytoplasmic steps of peptidoglycan precursor synthesis.[4][5] This dual blockade of a critical metabolic pathway is a key mechanism of their synergistic interaction.

Flomoxef and Amikacin

The combination of Flomoxef and amikacin has demonstrated synergy in both bacterial killing and the prevention of amikacin resistance.[6][7] Flomoxef's disruption of the cell wall is thought to facilitate the entry of amikacin, an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. This combination is a promising strategy for treating neonatal sepsis caused by multidrug-resistant Gram-negative bacteria.

Flomoxef and Vancomycin

Synergism between Flomoxef and vancomycin has been observed against staphylococcal strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism involves Flomoxef's interaction with PBP2a, the protein responsible for methicillin resistance. By binding to PBP2a, Flomoxef may alter the cell wall structure in a way that enhances the accessibility of vancomycin to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors.[9]

Flomoxef and Tobramycin

This combination has been evaluated for the treatment of infections in immunocompromised patients, such as those with hematological disorders.[10] Tobramycin, an aminoglycoside, inhibits protein synthesis.[11] The synergistic effect with Flomoxef is likely due to the enhanced uptake of tobramycin following cell wall disruption by Flomoxef. This combination has shown clinical utility in treating suspected septicemia.[10]

Data Presentation: Summary of In Vitro Synergy

The following tables summarize the quantitative data from key studies evaluating the synergistic activity of Flomoxef in combination with other antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates synergy, >0.5 to ≤4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Table 1: Flomoxef and Fosfomycin Synergy against various bacterial strains [3][4]

Bacterial StrainFlomoxef MIC (mg/L)Fosfomycin MIC (mg/L)FICIInterpretation
E. coli ST1950.1251Not explicitly stated, but synergy was demonstrated in HFIMSynergy
MRSA (5 strains)≤41-2α > 0 in 2/5 strainsSynergy in some strains
K. pneumoniae (4 strains)≥8>32α > 0 in 1/4 strainsSynergy in some strains
S. agalactiae (3 strains)≤0.58AdditiveAdditive
E. coli (4 strains)≤0.5 or ≥82-4α > 0 in 2/4 strainsSynergy in some strains

Table 2: Flomoxef and Amikacin Synergy [6][7]

Study TypeOutcomeInterpretation
Checkerboard AssaysSynergistic in bacterial killingSynergy
Hollow-Fibre Infection Model (HFIM)Synergistic in bacterial killing and prevention of amikacin resistanceSynergy

Table 3: Flomoxef and Vancomycin Synergy [8]

Bacterial StrainObservationInterpretation
Staphylococcal strainsSynergism observed in almost all strainsSynergy
S. epidermidis (weakly sensitive/resistant to Flomoxef)Stronger synergism observedSynergy
E. faecalis and S. faeciumSynergistic effectSynergy

Table 4: Flomoxef and Tobramycin Clinical Efficacy [10]

Patient PopulationInfection TypeEfficacy Rate
Patients with hematological disordersSuspected septicemia, septicemia, pleuritis60% (Excellent/Good response)
Neutrophil count >501/microliterInfections73.1%
Neutrophil count <501/microliterInfections35.7%

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to determine the in vitro interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of Flomoxef and the second antibiotic

Procedure: [7][12][13]

  • Prepare serial twofold dilutions of Flomoxef horizontally and the second antibiotic vertically in the 96-well plate containing CAMHB.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells with each antibiotic alone as controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.

  • Calculate the FIC Index (FICI) by summing the individual FICs.

Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Flomoxef and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure: [14][15][16]

  • Prepare tubes with CAMHB containing the antibiotics alone and in combination at the desired concentrations.

  • Inoculate the tubes with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions in sterile saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Hollow-Fibre Infection Model (HFIM)

The HFIM is a dynamic in vitro model that simulates the pharmacokinetics of antibiotics in humans.

Materials:

  • Hollow-fibre cartridge

  • Peristaltic pumps

  • Central reservoir with culture medium

  • Syringe pumps for drug administration

  • Bacterial inoculum

Procedure: [17][18][19]

  • Set up the HFIM circuit, including the hollow-fibre cartridge, central reservoir, and tubing.

  • Inoculate the extracapillary space of the cartridge with the test organism.

  • Simulate human pharmacokinetics by infusing and clearing the antibiotics from the central reservoir using computer-controlled pumps.

  • Collect samples from the central reservoir and the intracapillary space at various time points to measure drug concentrations and bacterial density.

  • Analyze the data to determine the pharmacodynamic effects of the combination therapy, including bacterial killing and prevention of resistance.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Synergy_Mechanisms cluster_flomoxef Flomoxef cluster_fosfomycin Fosfomycin cluster_aminoglycosides Aminoglycosides (Amikacin, Tobramycin) cluster_vancomycin Vancomycin Flomoxef Flomoxef PBP Penicillin-Binding Proteins (PBPs) Flomoxef->PBP Inhibits Aminoglycosides Amikacin/ Tobramycin Flomoxef->Aminoglycosides Enhances Uptake Vancomycin Vancomycin Flomoxef->Vancomycin Increases Target Access Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Final Step Fosfomycin Fosfomycin MurA MurA Enzyme Fosfomycin->MurA Inhibits MurA->Cell_Wall_Synthesis Early Step Ribosome 30S Ribosomal Subunit Aminoglycosides->Ribosome Inhibits Protein Synthesis Cell_Lysis Cell Lysis & Death Ribosome->Cell_Lysis Peptidoglycan_Precursor D-Ala-D-Ala Terminus Vancomycin->Peptidoglycan_Precursor Binds to Peptidoglycan_Precursor->PBP Cell_Wall_Synthesis->Cell_Lysis

Caption: Synergistic mechanisms of Flomoxef combinations.

Experimental Workflows

Checkerboard_Workflow start Start prep_dilutions Prepare Serial Dilutions of Antibiotics in 96-well Plate start->prep_dilutions inoculate Inoculate with Standardized Bacterial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs of Single and Combined Agents incubate->read_mic calculate_fici Calculate FIC and FICI read_mic->calculate_fici interpret Interpret Synergy, Additivity, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Workflow start Start prep_cultures Prepare Bacterial Cultures with Antibiotics start->prep_cultures incubate_shaking Incubate with Shaking at 37°C prep_cultures->incubate_shaking sample Collect Aliquots at Specific Time Intervals incubate_shaking->sample sample->incubate_shaking Continue Incubation plate_count Perform Serial Dilutions and Plate for Colony Counts sample->plate_count incubate_plates Incubate Plates at 37°C plate_count->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) count_colonies->plot_curves end End plot_curves->end

Caption: Workflow for the Time-Kill Curve Assay.

HFIM_Workflow start Start setup_hfim Set up Hollow-Fibre Infection Model Circuit start->setup_hfim inoculate_cartridge Inoculate Cartridge with Test Organism setup_hfim->inoculate_cartridge simulate_pk Simulate Human Pharmacokinetics of Antibiotics inoculate_cartridge->simulate_pk collect_samples Collect Samples from Reservoir and Cartridge simulate_pk->collect_samples Over Time analyze_samples Analyze Drug Concentrations and Bacterial Density collect_samples->analyze_samples evaluate_pd Evaluate Pharmacodynamic Effects analyze_samples->evaluate_pd end End evaluate_pd->end

Caption: Workflow for the Hollow-Fibre Infection Model.

References

Application Notes and Protocols for Flomoxef Administration in Pediatric Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Flomoxef administration in pediatric clinical studies, summarizing key quantitative data, experimental protocols, and visualizing essential workflows and relationships.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and clinical outcomes of Flomoxef in pediatric populations as reported in various clinical studies.

Table 1: Pharmacokinetic Parameters of Flomoxef in Pediatric Patients
Dosage (mg/kg)Administration RouteNumber of PatientsCmax (µg/mL)T1/2 (hours)6-hr Urinary Excretion Rate (%)Reference
10IV Drip Infusion (30 min)-30.3 ± 4.50.734 ± 0.19672.3[1]
10IV Bolus5---[2]
20IV Bolus735.30.7571.9[3]
20IV Drip Infusion (30 min)-51.00.97 (β-phase)-[4]
20IV Drip Infusion (30 min)3-0.96 (β-phase)95.5[5]
20IV Drip Infusion (30 min)-54.3 ± 9.70.628 ± 0.18569.3[1]
20IV Bolus--0.66 (β-phase)76.5[6]
20IV Drip Infusion (1 hr)-21.5 - 27.5 (at 1 hr)0.61 - 0.83 (β-phase)-[7]
20IV Bolus-56.7 - 90.2 (at 3-10 min)1.22 (β-phase)66.7 - 69.8[7]
30IV Bolus----[8]
40IV Bolus477.70.9565.1[3]
40IV Drip Infusion (30 min)387.4 ± 18.350.70 ± 0.2753.4 ± 6.1[9]

Cmax: Maximum serum concentration; T1/2: Half-life; IV: Intravenous

Table 2: Clinical Efficacy of Flomoxef in Pediatric Infections
IndicationNumber of PatientsDaily Dosage (mg/kg)Efficacy Rate (%)Bacteriological Elimination Rate (%)Reference
Various Bacterial Infections2550 - 138 (divided 3-4 times)10090.6[3]
Various Bacterial Infections26-9285[10]
Various Bacterial Infections2839 - 1526883[4]
Various Bacterial Infections24-100-[9]
Various Bacterial Infections1761.9 - 87.2 (divided 3-4 times)94.1-[6]
Various Bacterial Infections38-97.4-[5]
Various Bacterial Infections30-9280[1]
Neonatal Bacterial Infections5212.4 - 24.9 (every 8-12 hrs)92.3 (Excellent or Good)92.9 (in 14 patients)[11]

Experimental Protocols

The methodologies described in the cited clinical studies for the administration of Flomoxef in pediatric patients generally follow a standard framework.

Patient Selection
  • Inclusion Criteria: Pediatric patients (neonates to adolescents) with diagnosed bacterial infections.[11] The types of infections studied include pneumonia, bronchopneumonia, pyothorax, urinary tract infections, tonsillitis, lymphadenitis, cellulitis, and sepsis.[3][4][5][6][9][11]

  • Exclusion Criteria: While not always explicitly stated, standard exclusion criteria would likely include known hypersensitivity to cephem antibiotics, severe renal impairment (unless specifically studied), and concurrent use of other antibiotics that could interfere with the evaluation of Flomoxef's efficacy.

Drug Administration
  • Formulation: Flomoxef is administered parenterally.

  • Route of Administration: The most common routes are intravenous bolus injection and intravenous drip infusion.[3][4][6][9]

  • Dosage and Frequency: Dosing regimens varied significantly across studies, ranging from 39 to 152 mg/kg per day.[4] The total daily dose was typically divided into 3 or 4 administrations.[3][6] In neonates, dosages ranged from 12.4 to 24.9 mg/kg every 8 or 12 hours.[11]

Pharmacokinetic Analysis
  • Sample Collection: Blood samples are collected at predetermined time points following drug administration to measure serum concentrations of Flomoxef. Urine samples are also collected to determine the urinary excretion rate.[3][9]

  • Analytical Method: The concentration of Flomoxef in serum and urine is determined using high-performance liquid chromatography (HPLC) or other appropriate bioanalytical methods.

  • Parameter Calculation: Key pharmacokinetic parameters such as maximum serum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), and the area under the concentration-time curve (AUC) are calculated from the concentration-time data.

Efficacy and Safety Evaluation
  • Clinical Efficacy: The clinical response to treatment is categorized as excellent, good, fair, or poor based on the resolution of clinical signs and symptoms of infection.[4][5]

  • Bacteriological Efficacy: The eradication of the causative pathogen is confirmed by microbiological testing of relevant clinical specimens (e.g., blood, urine, sputum) before and after treatment.[3][4]

  • Safety Assessment: Patients are monitored for adverse reactions throughout the study period. Laboratory tests, including hematology and blood chemistry, are performed to detect any drug-related abnormalities.[3][6] Common reported adverse events include eosinophilia, thrombocytosis, and transient elevations in liver enzymes.[3] Diarrhea and loose stools have also been noted.[10]

Visualizations

Experimental Workflow for Pediatric Flomoxef Clinical Trials

G cluster_0 Phase 1: Patient Screening and Enrollment cluster_1 Phase 2: Baseline Assessment cluster_2 Phase 3: Flomoxef Administration and Monitoring cluster_3 Phase 4: Post-Treatment Evaluation cluster_4 Phase 5: Data Analysis A Patient Identification (Bacterial Infection Diagnosis) B Informed Consent A->B C Inclusion/Exclusion Criteria Assessment B->C D Clinical Examination C->D E Microbiological Sampling (Pre-treatment) D->E F Laboratory Tests (Hematology, Chemistry) E->F G Flomoxef Dosing (IV Bolus or Drip) F->G H Pharmacokinetic Sampling (Blood, Urine) G->H I Adverse Event Monitoring G->I J Clinical Efficacy Assessment I->J K Microbiological Sampling (Post-treatment) J->K L Final Laboratory Tests K->L M Pharmacokinetic Analysis L->M N Efficacy Analysis M->N O Safety Analysis N->O G cluster_0 Dosing Regimen cluster_1 Pharmacokinetics (PK) cluster_2 Clinical Outcomes Dose Dose (mg/kg) Cmax Cmax Dose->Cmax AUC AUC Dose->AUC Safety Safety & Tolerability Dose->Safety Frequency Administration Frequency T12 Half-life (T1/2) Frequency->T12 Frequency->Safety Route Administration Route (IV Bolus/Drip) Route->Cmax Efficacy Clinical Efficacy Cmax->Efficacy AUC->Efficacy Bacteriological Bacteriological Eradication AUC->Bacteriological

References

Application Notes and Protocols: Population Pharmacokinetic/Pharmacodynamic Analysis of Flomoxef

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the population pharmacokinetic and pharmacodynamic (PK/PD) analysis of Flomoxef, a cephamycin antibiotic. The information is intended for researchers, scientists, and drug development professionals involved in antimicrobial research and clinical pharmacology.

Introduction

Flomoxef is a broad-spectrum antibiotic with activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] It has shown clinical efficacy against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli.[1] Understanding its pharmacokinetic and pharmacodynamic properties within specific patient populations is crucial for optimizing dosing regimens to ensure efficacy and prevent the development of resistance. This document summarizes key findings from a population PK/PD study of Flomoxef in patients undergoing hepatic resection and provides relevant experimental protocols.

Mechanism of Action

Flomoxef is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[2][3] It achieves this by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of bacterial cell walls.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from a population pharmacokinetic study of Flomoxef in patients undergoing hepatic resection.

Patient Demographics

A total of 43 patients were included in the analysis, with 29 male and 14 female participants.[4]

CharacteristicValue
Number of Patients43
Age (years, median [range])68 [32-83]
Weight (kg, median [range])60.2 [39.0-91.3]
Serum Creatinine (mg/dL, median [range])0.70 [0.42-1.25]
Creatinine Clearance (mL/min, median [range])80.5 [35.9-166.7]

Table 1: Summary of patient demographic and baseline characteristics.

Population Pharmacokinetic Parameter Estimates

A two-compartment model with linear elimination best described the pharmacokinetics of Flomoxef.[1][4][5][6] Creatinine clearance (CLcr) was identified as a significant covariate for total clearance (CL).[1][4][5][6]

ParameterEstimateRelative Standard Error (%)
Total Clearance (CL, L/h)8.867.9
Central Volume of Distribution (V1, L)9.539.9
Peripheral Volume of Distribution (V2, L)10.321.6
Intercompartmental Clearance (Q, L/h)18.426.1
Interindividual Variability in CL (BSV-CL, %)28.531.0
Interindividual Variability in V1 (BSV-V1, %)23.343.1
Proportional Error (%)17.522.1
Additive Error (mg/L)0.8130.6

Table 2: Final population pharmacokinetic parameter estimates for Flomoxef.

Pharmacodynamic Targets

The primary pharmacodynamic (PD) target was the probability of maintaining Flomoxef concentrations above the minimum inhibitory concentration (MIC) for relevant pathogens.

PathogenMIC90 (mg/L)Target
Escherichia coli0.5Probability of trough concentration > MIC90
Methicillin-susceptible Staphylococcus aureus (MSSA)1.0Probability of trough concentration > MIC90

Table 3: Pharmacodynamic targets used in the analysis.[1][4][5][6]

Experimental Protocols

This section details the methodologies employed in the population PK/PD study of Flomoxef.

Study Population and Drug Administration
  • Patient Selection: The study enrolled 43 adult patients scheduled to undergo hepatic resection at Kitasato University Hospital in Kanagawa, Japan.[4]

  • Drug Administration: Patients received a 1 g or 2 g intravenous bolus of Flomoxef over a 5-minute period as antimicrobial prophylaxis before surgery.[4]

Sample Collection
  • Serum Samples: A total of 210 serum samples were collected at various time points after drug administration.[1][4]

  • Liver Tissue Samples: 29 liver tissue samples were obtained from 29 of the patients during surgery.[1][4]

Analytical Method for Flomoxef Concentration

The concentration of Flomoxef in serum and liver tissue samples was determined using a validated analytical method. While the specific details of the assay were not provided in the primary source, standard methods for quantifying beta-lactam antibiotics, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (MS), are typically employed.

Microbiological Susceptibility Testing

Minimum inhibitory concentrations (MICs) of Flomoxef against various pathogens are determined using standard methods such as broth microdilution or agar dilution according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Population Pharmacokinetic/Pharmacodynamic Modeling

Population Pharmacokinetic Modeling
  • Software: The population pharmacokinetic analysis was performed using a nonlinear mixed-effects modeling approach, commonly implemented with software such as NONMEM.

  • Model Development: A two-compartment model with linear elimination was found to best describe the concentration-time data for Flomoxef.[1][4][5][6]

  • Covariate Analysis: The influence of various patient characteristics (covariates) on the pharmacokinetic parameters was investigated. Creatinine clearance was identified as a significant covariate affecting the total clearance of Flomoxef, particularly when CLcr was below 60 mL/min.[1][4][5][6]

Monte Carlo Simulation and Pharmacodynamic Analysis
  • Objective: Monte Carlo simulations were conducted to assess the probability of target attainment (PTA) for different dosing regimens and to propose an optimal dosing strategy based on renal function.[9][10]

  • Simulation Process: Using the final population pharmacokinetic model, 1,000 virtual patients were simulated for various creatinine clearance levels.[1] Flomoxef trough concentrations in both serum and liver tissue were simulated.[1]

  • Pharmacodynamic Target: The target was the probability of maintaining the Flomoxef trough concentration above the MIC90 values of 0.5 mg/L for E. coli and 1.0 mg/L for MSSA.[1][4][5][6]

Visualizations

Experimental Workflow

G cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_analysis Analysis p1 43 Patients Undergoing Hepatic Resection p2 Administer 1g Flomoxef (5-min IV) p1->p2 s1 Serum Samples (n=210) p2->s1 s2 Liver Tissue Samples (n=29) p2->s2 a1 Measure Flomoxef Concentrations s1->a1 s2->a1 a2 Population PK Modeling (NONMEM) a1->a2 a3 Monte Carlo Simulation (1000 subjects/CLcr level) a2->a3 a4 Pharmacodynamic Analysis (Probability of Target Attainment) a3->a4

Caption: Experimental workflow for the population PK/PD analysis of Flomoxef.

Population PK/PD Analysis Logic

G cluster_data Input Data cluster_model Modeling & Simulation cluster_pd Pharmacodynamic Evaluation cluster_output Outcome d1 Flomoxef Concentration Data (Serum & Liver) m1 Develop Population PK Model d1->m1 d2 Patient Covariates (e.g., CLcr) m2 Identify Significant Covariates d2->m2 m1->m2 m3 Final PK Model with Parameter Estimates m2->m3 m4 Monte Carlo Simulation m3->m4 o1 Probability of Target Attainment (PTA) m4->o1 pd1 Define PD Target (%T > MIC) pd1->o1 pd2 Pathogen MIC Distribution pd2->o1 o2 Optimized Dosing Regimens o1->o2

Caption: Logical flow of the population PK/PD analysis.

References

In Vitro Models for Studying Flomoxef's Antibacterial Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flomoxef is a parenteral oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This document provides detailed application notes and experimental protocols for studying the antibacterial effects of Flomoxef in vitro, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Flomoxef exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the terminal steps of peptidoglycan synthesis in bacterial cell walls.[2][3] The inhibition of peptidoglycan cross-linking leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][3] Flomoxef has demonstrated stability against hydrolysis by some β-lactamases, making it a viable option against certain resistant strains.

Key In Vitro Assays for Efficacy and Susceptibility Testing

Several in vitro models are crucial for evaluating the antibacterial properties of Flomoxef. These include:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of Flomoxef that inhibits the visible growth of a microorganism.

  • Time-Kill Curve Assays: To assess the rate and extent of bacterial killing by Flomoxef over time.

  • Checkerboard Synergy Assays: To evaluate the interaction of Flomoxef with other antimicrobial agents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Objective: To determine the MIC of Flomoxef against a specific bacterial isolate.

Materials:

  • Flomoxef analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Flomoxef Stock Solution: Prepare a stock solution of Flomoxef in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of at least 1000 µg/mL.[4]

  • Preparation of Flomoxef Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5]

    • Add 100 µL of the Flomoxef stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[4]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Interpretation: The MIC is the lowest concentration of Flomoxef at which there is no visible growth (turbidity) in the well.

Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal or bacteriostatic activity of Flomoxef over time.

Objective: To determine the rate of bacterial killing by Flomoxef at various concentrations.

Materials:

  • Flomoxef

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial inoculum in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Plating supplies (e.g., agar plates, sterile saline for dilutions)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the overnight culture into fresh broth and incubate until it reaches the logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.5).

  • Assay Setup:

    • Prepare tubes or flasks containing the desired concentrations of Flomoxef (e.g., 0.5x, 1x, 2x, 4x MIC) in broth.

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the logarithmic phase culture to a final density of approximately 5 x 10⁵ CFU/mL.[1]

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[1]

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each Flomoxef concentration and the growth control.[7]

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]

Protocol 3: Checkerboard Synergy Assay

This protocol is used to evaluate the interaction between Flomoxef and another antimicrobial agent.

Objective: To determine if the combination of Flomoxef and another antibiotic is synergistic, additive, indifferent, or antagonistic.

Materials:

  • Flomoxef and the second antimicrobial agent

  • Sterile 96-well microtiter plates

  • Appropriate broth medium

  • Standardized bacterial inoculum

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a gradient of Flomoxef concentrations along the x-axis and a gradient of the second antibiotic along the y-axis.[9]

    • This is achieved by serial dilutions of each drug in their respective axes.[9]

  • Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.[9]

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Interpretation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[10]

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[11]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Flomoxef against Various Bacterial Species

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli (ESBL-producing)1274>64[12]
Klebsiella pneumoniae (ESBL-producing)Not Specified≤0.06 - 2≤0.06 - 2[3]
Staphylococcus aureusNot Specified0.44 (geometric mean)Not Reported[2]
Enterobacter spp.Not Specified12.6 (geometric mean)Not Reported[2]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

Flomoxef_Mechanism_of_Action cluster_bacterium Bacterial Cell flomoxef Flomoxef porin Porin Channel flomoxef->porin Entry outer_membrane Outer Membrane periplasmic_space Periplasmic Space porin->periplasmic_space pbp Penicillin-Binding Proteins (PBPs) periplasmic_space->pbp Binding cell_wall Peptidoglycan Cell Wall pbp->cell_wall Inhibits Synthesis lysis Cell Lysis cell_wall->lysis Weakens

Caption: Flomoxef's mechanism of action.

MIC_Workflow start Start prep_flomoxef Prepare Flomoxef Stock Solution start->prep_flomoxef prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilute Serial Dilute Flomoxef in 96-well Plate prep_flomoxef->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Resistance_Mechanisms cluster_resistance Bacterial Resistance to Flomoxef flomoxef Flomoxef porin_loss Porin Channel Loss/Mutation flomoxef->porin_loss Blocked Entry ampc AmpC β-lactamase (Periplasmic Space) flomoxef->ampc Enters Periplasm reduced_uptake Reduced Flomoxef Uptake porin_loss->reduced_uptake hydrolysis Flomoxef Hydrolysis ampc->hydrolysis Enzymatic Degradation no_effect No Inhibition of Cell Wall Synthesis hydrolysis->no_effect reduced_uptake->no_effect

Caption: Key resistance mechanisms to Flomoxef.

References

Troubleshooting & Optimization

Flomoxef Stability and Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability and storage of Flomoxef for research applications. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and obtaining reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Flomoxef?

For long-term storage, solid Flomoxef sodium should be stored at -20°C for up to three years. It is shipped at ambient temperatures, and this short-term exposure does not typically compromise its integrity.

Q2: How should I prepare and store Flomoxef stock solutions?

Flomoxef sodium is soluble in water and DMSO. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored under the following conditions:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1] All solutions should be stored protected from light.[1]

Q3: How long is a reconstituted Flomoxef solution stable at room temperature or refrigerated?

Reconstituted solutions of Flomoxef should ideally be used immediately. However, if short-term storage is required, the following guidelines apply:

  • Room Temperature (1-30°C): Use within 6 hours.

  • Refrigerated (4°C): Use within 24 hours.

Q4: What is the stability of Flomoxef against enzymatic degradation?

Flomoxef is stable against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) like CTX-M, TEM, and SHV-1. However, it is susceptible to degradation by Class C β-lactamases, also known as AmpC β-lactamases.

Q5: Is Flomoxef sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Antibacterial Activity in Experiments Degradation of Flomoxef due to improper storage.- Verify that solid Flomoxef and stock solutions have been stored at the correct temperatures and for the appropriate duration.- Ensure that solutions were protected from light.- Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.- Prepare fresh solutions for critical experiments.
Instability in experimental media (e.g., acidic or alkaline pH).- Check the pH of your experimental buffers or media. Beta-lactam antibiotics can undergo hydrolysis at acidic or alkaline pH.[3][4]- If possible, perform a pilot study to assess the stability of Flomoxef in your specific medium over the time course of your experiment.
Presence of AmpC β-lactamase-producing organisms.- If working with bacterial cultures, confirm whether the strains are known to produce AmpC β-lactamases, which can inactivate Flomoxef.
Precipitation in Stock Solution Exceeding solubility limits or improper solvent use.- Flomoxef sodium is highly soluble in water and DMSO.[1] Ensure you are not exceeding the solubility limit.- For aqueous stock solutions, consider filter-sterilizing with a 0.22 µm filter before storage.[1]
Variability Between Experimental Repeats Inconsistent Flomoxef concentration due to degradation.- Standardize your solution preparation and handling procedures.- Always use freshly prepared or properly stored and thawed aliquots.- Consider quantifying the concentration of your working solution spectrophotometrically if high precision is required.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 yearsProtect from moisture and light.
Stock Solution -80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles. Protect from light.[1]
Reconstituted Solution Room Temperature (1-30°C)Up to 6 hoursUse immediately if possible.
4°CUp to 24 hoursUse immediately if possible.

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

While a specific, validated stability-indicating HPLC method for Flomoxef is not detailed in the readily available literature, a general approach based on methods for other cephalosporins can be adapted. This protocol serves as a starting point for method development.

Objective: To develop an HPLC method capable of separating intact Flomoxef from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for cephalosporin analysis.[5][6]

2. Mobile Phase Development:

  • A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typical.

  • The aqueous phase is often a buffer such as ammonium formate or phosphate buffer to control the pH.[5]

  • Start with a mobile phase composition similar to that used for other cephalosporins and optimize for the best separation of Flomoxef from its degradation products. For example, a mobile phase of ammonium formate aqueous solution and methanol has been used for separating Flomoxef impurities.[5]

3. Detection:

  • Set the UV detector to a wavelength where Flomoxef has significant absorbance. This can be determined by obtaining a UV spectrum of a standard solution.

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting Flomoxef to various stress conditions to generate degradation products.

  • Acid Hydrolysis: Incubate a solution of Flomoxef in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of Flomoxef in a mild base (e.g., 0.1 N NaOH) at room temperature. Beta-lactams are generally more susceptible to base-catalyzed hydrolysis.[4]

  • Oxidative Degradation: Treat a solution of Flomoxef with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid Flomoxef to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of Flomoxef to a light source (e.g., UV lamp or direct sunlight).

5. Method Validation: The developed method should be validated according to ICH guidelines, including specificity (separation of the main peak from degradation products), linearity, accuracy, precision, and robustness.[6][7][8]

Visualizations

Flomoxef_Storage_Workflow Flomoxef Handling and Storage Workflow cluster_solid Solid Flomoxef cluster_solution Solution Preparation and Storage cluster_use Experimental Use receive Receive Shipment (Ambient Temp) store_solid Long-term Storage (-20°C, up to 3 years) receive->store_solid prepare_stock Prepare Stock Solution (Water or DMSO) store_solid->prepare_stock Weigh out required amount aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot store_frozen Store Frozen (-80°C for 6 months or -20°C for 1 month) aliquot->store_frozen thaw Thaw Single Aliquot store_frozen->thaw As needed prepare_working Prepare Working Solution thaw->prepare_working experiment Use in Experiment (Protect from Light) prepare_working->experiment

Caption: Workflow for handling and storing Flomoxef.

Troubleshooting_Logic Troubleshooting Experimental Issues with Flomoxef start Inconsistent or Negative Experimental Results check_storage Verify Storage Conditions (Temp, Duration, Light) start->check_storage check_handling Review Solution Handling (Freeze-Thaw, Fresh Prep) check_storage->check_handling Storage OK improper_storage Action: Use new, properly stored Flomoxef. check_storage->improper_storage Storage Improper check_media Assess Experimental Media (pH, Potential Interactions) check_handling->check_media Handling OK improper_handling Action: Use fresh aliquots; avoid multiple freeze-thaws. check_handling->improper_handling Handling Improper media_issue Action: Adjust pH or perform stability check in media. check_media->media_issue Potential Issue

Caption: Logic diagram for troubleshooting Flomoxef-related issues.

Degradation_Pathways Primary Degradation Pathways for Flomoxef cluster_hydrolysis Hydrolysis (Chemical Degradation) cluster_enzymatic Enzymatic Degradation cluster_photo Photodegradation Flomoxef Flomoxef (Intact β-lactam ring) hydrolyzed_product Inactive Product (Opened β-lactam ring) Flomoxef->hydrolyzed_product Acid/Base Catalyzed enzymatic_product Inactive Product (Opened β-lactam ring) Flomoxef->enzymatic_product AmpC β-lactamase photo_product Transformation Products Flomoxef->photo_product Light Exposure

Caption: Potential degradation pathways for Flomoxef.

References

Technical Support Center: Flomoxef Treatment and Bacterial Regrowth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for bacterial regrowth following Flomoxef treatment.

Frequently Asked Questions (FAQs)

Q1: What is Flomoxef and what is its mechanism of action?

Flomoxef is a broad-spectrum, second-generation oxacephem antibiotic.[1] Its bactericidal action targets and inhibits bacterial cell wall synthesis.[1][2] Like other beta-lactam antibiotics, Flomoxef binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[1][2][3] This binding action inhibits the cross-linking of peptidoglycan layers, which are essential for the integrity of the bacterial cell wall.[1][3] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing bacterial cell lysis and death due to osmotic pressure.[2][3] The oxacephem core of Flomoxef's structure provides stability against many bacterial β-lactamases, which are enzymes that can inactivate many beta-lactam antibiotics.[1][2]

Q2: What is the potential for bacterial regrowth after Flomoxef treatment?

Recent studies indicate that Flomoxef is effective in preventing the regrowth of all tested ESBL-producing strains, including those with high Minimum Inhibitory Concentrations (MICs).[4][5][6] In an in vitro chemostat model simulating human pharmacokinetics, Flomoxef, along with piperacillin/tazobactam and meropenem, demonstrated good bactericidal effects with a significant reduction in bacterial colony-forming units (CFU/mL) and no bacterial regrowth at 24 hours.[4][5][6] This was observed even when the MIC of the tested isolates was greater than the MIC₉₀.[4][5][6] In contrast, other antibiotics like cefmetazole and cefoxitin resulted in the regrowth of test isolates under similar conditions.[4][5][6] However, it is important to note that for samples that did experience regrowth with other agents, an increased MIC for Flomoxef was also observed.[4][5]

Q3: How does Flomoxef's efficacy in preventing regrowth compare to other antibiotics?

Studies comparing Flomoxef to other β-lactam antibiotics have shown its high efficacy. In one study, Flomoxef, piperacillin/tazobactam, and meropenem showed no bacterial regrowth at 24 hours against ESBL-producing E. coli and K. pneumoniae.[4][5] Conversely, cefmetazole and cefoxitin treatment resulted in regrowth of isolates with MICs greater than or equal to the MIC₉₀.[4][5] The proportion of time that the free drug concentration exceeds the MIC (%fT>MIC) is a key factor, and Flomoxef has been found to have the highest %fT>MIC in some comparisons.[4][5] For Flomoxef, a %fT>MIC of at least 40% appears sufficient to significantly reduce these bacterial populations.[4]

Q4: What are the known mechanisms of resistance to Flomoxef?

The primary mechanism of resistance to Flomoxef is its degradation by AmpC β-lactamase production.[7] The ampC gene is present in the chromosomes of many Gram-negative bacteria.[7] While Flomoxef is stable against many β-lactamases due to its oxacephem structure, certain resistance mechanisms can diminish its effectiveness.[1] The production of extended-spectrum β-lactamases (ESBLs) by organisms such as E. coli and K. pneumoniae can also potentially reduce its activity.[1] Other general mechanisms of bacterial resistance to antibiotics include decreased permeability of the cell membrane, modification of the drug's target site, and active drug efflux, where the drug is pumped out of the bacterial cell.[8][9]

Troubleshooting Guides

Q5: I am observing bacterial regrowth in my in vitro experiment with Flomoxef. What are the potential causes?

If you observe bacterial regrowth in your in vitro experiments, consider the following factors:

  • Sub-optimal Drug Concentration: Ensure that the concentration of Flomoxef used in your experiment is appropriate for the isolates being tested. A key pharmacodynamic parameter is the time the free drug concentration remains above the MIC (%fT>MIC). A %fT>MIC of at least 40% has been suggested as sufficient for a significant bactericidal effect.[4]

  • High Bacterial Inoculum: A very high initial bacterial load might overwhelm the bactericidal capacity of the antibiotic, leading to the survival and regrowth of a sub-population.

  • Emergence of Resistance: Even if the initial population is susceptible, resistant mutants can emerge during the experiment. For bacteria that regrew after treatment with other agents, an increase in the MIC for Flomoxef was also noted.[4][5] It is advisable to determine the MIC of the regrown population to check for any increase.

  • Experimental System: The type of in vitro system can influence outcomes. Static systems may not accurately reflect the dynamic concentrations seen in vivo. A chemostat or hollow-fibre infection model can better simulate human pharmacokinetic profiles.[4][10]

Q6: My clinical data indicates a relapse of infection after Flomoxef treatment. How should I investigate this?

A relapse of infection post-treatment warrants a thorough investigation:

  • Isolate and Characterize the Bacteria: Obtain a sample from the site of infection and isolate the causative organism. Compare it to the original isolate to confirm if it is the same strain.[11]

  • Antimicrobial Susceptibility Testing: Perform antimicrobial susceptibility testing on the new isolate. Determine the MIC of Flomoxef and other relevant antibiotics to identify any changes in the susceptibility profile. An increased MIC in the regrown bacteria has been observed in some in vitro studies.[4][5]

  • Molecular Analysis: If resistance is detected, consider molecular methods to identify the underlying mechanism. This could involve PCR and sequencing to detect resistance genes such as those encoding for ESBLs or AmpC β-lactamases.[7][12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Review the patient's dosing regimen and any available drug concentration data. Inadequate drug exposure at the site of infection can contribute to treatment failure and relapse.

Data Presentation

Table 1: In Vitro Efficacy of Flomoxef and Comparator Antibiotics against ESBL-Producing E. coli and K. pneumoniae

AntibioticDosing RegimenBacterial Reduction at 24hRegrowth at 24h
Flomoxef 1 g q.i.d.>4 log₁₀ CFU/mLNo
Piperacillin/Tazobactam ->4 log₁₀ CFU/mLNo
Meropenem ->4 log₁₀ CFU/mLNo
Cefmetazole 1 g q.i.d.Not achieved for isolates with MIC close to MIC₉₀Yes (for isolates with MIC ≥ MIC₉₀)
Cefoxitin 2 g q.i.d.Not achieved for isolates with MIC close to MIC₉₀Yes (for isolates with MIC ≥ MIC₉₀)

Data sourced from an in vitro chemostat model study.[4]

Table 2: MIC₅₀ and MIC₉₀ Values (μg/mL) of Flomoxef against Various Pathogens

OrganismMIC₅₀MIC₉₀Susceptibility Rate (%)
E. coli (ESBL-producers)0.1250.5 - 1-
E. coli (Overall)--88.8
K. pneumoniae (ESBL-producers)0.1250.5 - 1-
K. pneumoniae (Overall)--88.3
P. mirabilis--97.7
Methicillin-susceptible S. aureus (MSSA)0.50.5-
S. pyogenes0.1250.25-
S. pneumoniae216-

Data compiled from multiple in vitro studies.[6][12]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Flomoxef.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Chemostat Model for Simulating Human Pharmacokinetics

This dynamic model is used to evaluate the effect of time-concentration curves of antibiotics on bacterial growth.[4]

  • System Setup:

    • A computer-controlled system is used to replicate the expected time-concentration curves of the free form of the antibiotic in human plasma.[4]

    • The setup includes a central bacterial culture bottle containing CAMHB, continuously stirred at 37°C.[4]

  • Inoculation:

    • Inoculate the test bacterial strain into the culture bottle at a starting concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Simulation of Pharmacokinetics:

    • The system achieves the desired time-concentration curve of the antibiotic by pumping fresh medium into the culture bottle while simultaneously removing the culture medium at a specific rate to simulate drug clearance.

  • Sampling and Analysis:

    • Collect samples from the culture bottle at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

    • Perform serial dilutions of the samples and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).

    • The change in log₁₀ CFU/mL over time is used to assess the bactericidal effect and potential for regrowth.

Visualizations

Flomoxef_Mechanism_of_Action cluster_bacterium Bacterial Cell Flomoxef_outside Flomoxef (Extracellular) PBP Penicillin-Binding Proteins (PBPs) Flomoxef_outside->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis & Death CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of Flomoxef leading to bacterial cell death.

Bacterial_Regrowth_Workflow start Observation of Bacterial Regrowth isolate Isolate & Culture Regrown Bacteria start->isolate mic_test Perform MIC Testing on Regrown Isolate isolate->mic_test compare_mic Compare MIC to Original Isolate mic_test->compare_mic molecular Molecular Analysis for Resistance Genes (e.g., PCR) compare_mic->molecular MIC Increased pkpd Review PK/PD Data (Dosing, Concentrations) compare_mic->pkpd MIC Unchanged conclusion Identify Cause of Regrowth (Resistance, Sub-optimal Dose) molecular->conclusion pkpd->conclusion

Caption: Workflow for investigating the cause of bacterial regrowth.

Caption: Key factors influencing the potential for bacterial regrowth.

References

Flomoxef Technical Support Center: N-methyltetrazolethiol (NMTT) Group Substitution and Its Impact on Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information on the impact of the N-methyltetrazolethiol (NMTT) group substitution in Flomoxef on its side effect profile, particularly concerning coagulation and disulfiram-like reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects associated with the N-methyltetrazolethiol (NMTT) side chain in cephalosporins?

A1: The NMTT side chain, present in several second and third-generation cephalosporins, is primarily associated with two significant side effects:

  • Hypoprothrombinemia (Coagulation Abnormalities): The NMTT group can inhibit the enzyme vitamin K epoxide reductase in the liver.[1][2] This inhibition disrupts the vitamin K cycle, leading to a deficiency of active vitamin K.[3] Since vitamin K is a crucial cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), its deficiency results in the production of inactive clotting factors, leading to a prolonged prothrombin time (PT) and an increased risk of bleeding.[4]

  • Disulfiram-like Reactions: The NMTT side chain also inhibits the enzyme aldehyde dehydrogenase.[1][5] This enzyme is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism.[6] When alcohol is consumed by a patient treated with an NMTT-containing cephalosporin, acetaldehyde accumulates in the blood, leading to symptoms such as flushing, headache, nausea, vomiting, and in severe cases, hypotension and shock.[6][7]

Q2: How does Flomoxef's structure differ from cephalosporins containing the NMTT group?

A2: Flomoxef was specifically designed to avoid the side effects associated with the NMTT group. Instead of the N-methyltetrazolethiol (NMTT) side chain at the 3'-position, Flomoxef possesses a [1-(2-hydroxyethyl)-1H-tetrazol-5-yl] thiomethyl (HTT) group.[8] This substitution of a methyl group with a hydroxyethyl group is the key structural modification aimed at reducing the adverse effects.

Q3: What is the impact of the HTT side chain on Flomoxef's side effect profile compared to NMTT-containing cephalosporins?

A3: The substitution of the NMTT group with the HTT side chain in Flomoxef significantly reduces the incidence and severity of both hypoprothrombinemia and disulfiram-like reactions.

  • Coagulation Effects: Preclinical studies in rats have shown that while Flomoxef can cause some inhibition of vitamin K epoxide reductase, it is to a "much lesser extent" than that observed with cephalosporins containing NMTT, thiadiazolethiol (TDT), or methylthiadiazolethiol (MTDT) side chains.[1] Clinical studies in healthy volunteers and patients have shown no significant changes in prothrombin time (PT), activated partial thromboplastin time (aPTT), or levels of vitamin K-dependent clotting factors (II, VII, IX, X) after Flomoxef administration.[1][8]

  • Disulfiram-like Reactions: Flomoxef and its HTT side chain have been shown to have no influence on alcohol metabolism.[1] This is in contrast to NMTT-containing antibiotics, which are known to cause disulfiram-like effects.[1]

Q4: Is there quantitative data comparing the risk of side effects between Flomoxef and NMTT-containing cephalosporins?

A4: Yes, a nationwide nested case-control study has provided quantitative data on the risk of hemorrhagic events associated with various cephalosporins. The adjusted odds ratios (aOR) for hemorrhagic events were as follows:

  • Flomoxef: aOR 1.35 (95% CI, 1.09–1.67)

  • Cefmetazole (NMTT): aOR 2.88 (95% CI, 2.08–4.00)

  • Cefoperazone (NMTT): aOR 4.57 (95% CI, 2.63–7.95)

This data indicates that while there is a slightly increased risk of hemorrhagic events with Flomoxef compared to non-hypoprothrombinemia-inducing antibiotics, this risk is substantially lower than that associated with NMTT-containing cephalosporins like cefmetazole and cefoperazone.[9]

Data Presentation

Table 1: Comparative Risk of Hemorrhagic Events with Flomoxef and NMTT-Containing Cephalosporins

CephalosporinSide ChainAdjusted Odds Ratio (aOR) for Hemorrhagic Events (95% CI)
FlomoxefHTT1.35 (1.09–1.67)[9]
CefmetazoleNMTT2.88 (2.08–4.00)[9]
CefoperazoneNMTT4.57 (2.63–7.95)[9]

Table 2: Qualitative Comparison of Side Effects

Side EffectNMTT-Containing CephalosporinsFlomoxef (HTT Side Chain)
Hypoprothrombinemia Significant inhibition of vitamin K epoxide reductase, leading to prolonged PT.[1][2]Inhibition of vitamin K epoxide reductase to a "much lesser extent"; no significant effect on PT in clinical studies.[1][8]
Disulfiram-like Reaction Inhibition of aldehyde dehydrogenase, leading to acetaldehyde accumulation with alcohol consumption.[1][5]No influence on alcohol metabolism.[1]

Experimental Protocols

Protocol 1: In Vitro Assay for Vitamin K Epoxide Reductase (VKOR) Inhibition

This protocol is a general guideline for assessing the inhibitory effect of cephalosporin side chains on VKOR activity in rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

  • Fast male Sprague-Dawley rats overnight.
  • Euthanize the rats and perfuse the liver with ice-cold 0.9% saline.
  • Homogenize the liver in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.
  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
  • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
  • Resuspend the microsomal pellet in the homogenization buffer and store at -80°C. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. VKOR Assay:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate buffer (pH 7.4)
  • 1 mg/mL microsomal protein
  • 1 mM NADH
  • 100 µM dithiothreitol (DTT)
  • Varying concentrations of the test compound (e.g., NMTT, HTT, or parent cephalosporins) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the substrate, vitamin K1 epoxide (e.g., 10 µM final concentration, dissolved in ethanol).
  • Incubate at 37°C for a defined period (e.g., 30 minutes).
  • Stop the reaction by adding 2 volumes of ice-cold ethanol containing a known concentration of an internal standard (e.g., warfarin).
  • Vortex and centrifuge to precipitate proteins.
  • Analyze the supernatant for the formation of vitamin K1 using a validated HPLC-UV or LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of vitamin K1 formation.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Animal Model for Assessing Disulfiram-like Reactions

This protocol provides a framework for evaluating the potential of cephalosporins to induce a disulfiram-like reaction in mice.[10]

1. Animal Model:

  • Use adult male mice (e.g., Swiss Webster strain).
  • House the animals under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

  • Administer the test cephalosporin (e.g., Flomoxef or an NMTT-containing cephalosporin) or vehicle control via a relevant route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose.
  • After a specified time (e.g., 1-2 hours), administer a challenge dose of ethanol (e.g., 1-2 g/kg) orally or via intraperitoneal injection.
  • Observe the animals for signs of a disulfiram-like reaction, which may include:
  • Facial flushing (observable as reddening of the ears and paws)
  • Increased motor activity followed by sedation
  • Loss of righting reflex
  • A scoring system can be developed to quantify the severity of the reaction.

3. Biochemical Analysis (Optional):

  • At a set time point after the ethanol challenge, collect blood samples.
  • Measure the concentration of acetaldehyde in the blood using a validated method such as headspace gas chromatography.
  • Compare the acetaldehyde levels between the different treatment groups.

Mandatory Visualizations

Signaling_Pathway_NMTT_Hypoprothrombinemia NMTT NMTT Side Chain VKOR Vitamin K Epoxide Reductase NMTT->VKOR Inhibits VitK_active Vitamin K (Active) VKOR->VitK_active Reduces Hypoprothrombinemia Hypoprothrombinemia (Bleeding Risk) VKOR->Hypoprothrombinemia Inhibition leads to VitK_epoxide Vitamin K Epoxide (Inactive) VitK_epoxide->VKOR Substrate Carboxylase γ-Glutamyl Carboxylase VitK_active->Carboxylase Cofactor ActiveFactors Active Clotting Factors Carboxylase->ActiveFactors Precursors Inactive Clotting Factor Precursors (II, VII, IX, X) Precursors->Carboxylase Substrate Coagulation Normal Coagulation ActiveFactors->Coagulation

Caption: Mechanism of NMTT-induced hypoprothrombinemia.

Experimental_Workflow_Disulfiram_Reaction cluster_groups Animal Groups Group1 Group 1: Vehicle Control Ethanol Ethanol Administration Group1->Ethanol Group2 Group 2: Flomoxef (HTT) Group2->Ethanol Group3 Group 3: NMTT-Cephalosporin Group3->Ethanol Observation Observation for Disulfiram-like Symptoms Ethanol->Observation Blood Blood Collection Observation->Blood Acetaldehyde Acetaldehyde Measurement Blood->Acetaldehyde Analysis Data Analysis and Comparison Acetaldehyde->Analysis

Caption: Workflow for assessing disulfiram-like reactions.

Logical_Relationship_Side_Effects Cephalosporin Cephalosporin NMTT NMTT Side Chain Cephalosporin->NMTT  If present HTT HTT Side Chain (Flomoxef) Cephalosporin->HTT  If substituted HighRisk High Risk of - Hypoprothrombinemia - Disulfiram-like Reaction NMTT->HighRisk LowRisk Significantly Lower Risk of - Hypoprothrombinemia - Disulfiram-like Reaction HTT->LowRisk

Caption: NMTT vs. HTT side chain side effect risk.

References

troubleshooting Flomoxef interactions with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting interactions between Flomoxef and other antimicrobial agents. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Flomoxef?

Flomoxef is a broad-spectrum oxacephem antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] By inactivating these proteins, Flomoxef disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2] Flomoxef is also noted for its stability against many beta-lactamase enzymes, which can inactivate other beta-lactam antibiotics.[2]

Q2: What are the expected outcomes of combining Flomoxef with other antimicrobials?

The outcome of combining Flomoxef with other antimicrobial agents can be synergistic, additive/indifferent, or antagonistic.

  • Synergy: The combined effect is significantly greater than the sum of the individual effects. This is often sought in combination therapy to enhance efficacy and combat resistance.[3][4]

  • Additive/Indifference: The combined effect is equal to the sum of the individual effects.[3][4]

  • Antagonism: The combined effect is less than the effect of the more active agent alone. This is an undesirable outcome that can reduce therapeutic efficacy.[3]

Q3: Which antimicrobial agents are known to have synergistic interactions with Flomoxef?

Several studies have demonstrated synergistic interactions between Flomoxef and other antimicrobial agents, particularly against resistant organisms. Notable examples include:

  • Vancomycin: Combination with Flomoxef has shown synergy against staphylococcal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

  • Fosfomycin: This combination has demonstrated synergy in both bacterial killing and preventing the emergence of resistance, particularly in neonatal sepsis models against resistant Enterobacterales.[1][7]

  • Amikacin: Synergistic effects in bacterial killing and prevention of amikacin resistance have been observed, making this a potential combination for treating neonatal sepsis caused by multidrug-resistant bacteria.[7][8][9]

Q4: Are there any antimicrobial agents that may act antagonistically with Flomoxef?

While less documented with specific experimental data for Flomoxef, antagonism is a theoretical concern when combining bactericidal agents like Flomoxef (a beta-lactam) with bacteriostatic agents. Bacteriostatic agents, such as tetracyclines and macrolides, inhibit bacterial growth without killing the bacteria. Since beta-lactams are most effective against actively dividing bacteria, the presence of a bacteriostatic agent could potentially reduce Flomoxef's efficacy. Researchers should exercise caution and conduct appropriate in vitro testing before combining Flomoxef with these classes of antibiotics.

Troubleshooting Experimental Assays

Q5: My checkerboard assay results are inconsistent. What are some common troubleshooting steps?

Inconsistent results in a checkerboard assay can arise from several factors. Here are some troubleshooting tips:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10][11] Variability in inoculum density is a common source of error.

  • Drug Dilutions: Prepare fresh stock solutions of your antimicrobial agents for each experiment. Ensure accurate serial dilutions are performed. Using a multichannel pipette can improve consistency.[12]

  • Plate Reading: Read the plates at a consistent time point (e.g., 16-24 hours).[11] For subtle growth inhibition, using a microplate reader to measure optical density (OD) can be more objective than visual inspection.

  • Controls: Always include wells with each drug alone to accurately determine the Minimum Inhibitory Concentration (MIC) of the individual agents.[3] Growth and sterility controls are also essential.

Q6: I am having difficulty interpreting the Fractional Inhibitory Concentration (FIC) Index from my checkerboard assay. How is it calculated and what do the values mean?

The FIC index is a quantitative measure of the interaction between two antimicrobial agents.[3][13]

Calculation: The FIC for each drug is calculated as follows:

  • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

  • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

The FIC Index is the sum of the individual FICs:

  • FIC Index = FIC of Drug A + FIC of Drug B[11]

Interpretation:

  • Synergy: FIC Index ≤ 0.5[3][11]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[3][11]

  • Antagonism: FIC Index > 4.0[3][11]

It is crucial to calculate the FIC index for each well that shows growth inhibition to identify the most synergistic combination.

Data Presentation: Summary of Flomoxef Combination Studies

The following tables summarize quantitative data from in vitro studies on Flomoxef in combination with other antimicrobial agents.

Table 1: Flomoxef in Combination with Fosfomycin against Enterobacterales

OrganismFlomoxef MIC (mg/L)Fosfomycin MIC (mg/L)InteractionReference
E. coli ST195 (ESBL-producing)0.1251Synergy[1]
Enterobacterales (Flomoxef MIC ≥8 mg/L)≥8VariableSynergy (killed 2/3 strains not killed by monotherapy)[1]
Enterobacterales (Flomoxef MIC ≤0.5 mg/L)≤0.5VariableAdditive (Flomoxef monotherapy was sufficient)[1]

Table 2: Flomoxef in Combination with Amikacin against Enterobacterales

OrganismFlomoxef MIC (mg/L)Amikacin MIC (mg/L)InteractionReference
E. coli ST1950.1254Synergy[14]
Enterobacterales (5 strains)VariableVariableSynergy (killed 3/5 strains, including 2 resistant to monotherapy)[9]
Enterobacterales with Flomoxef MIC of 32 mg/L32VariableCombination failed to kill 2/2 strains[9]

Table 3: Flomoxef in Combination with Vancomycin against Staphylococci

OrganismVancomycin MIC (µg/mL)InteractionFIC IndexReference
MRSA (hVISA and VISA)VariableSynergyNot specified[6]
Staphylococci with reduced vancomycin susceptibility≥4SynergyInversely correlated with vancomycin MIC[5]

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard assay to determine the interaction between Flomoxef and another antimicrobial agent.

  • Prepare Drug Solutions:

    • Prepare stock solutions of Flomoxef and the second antimicrobial agent at a concentration at least four times the highest concentration to be tested.[12]

    • Perform two-fold serial dilutions of each drug in a 96-well microtiter plate. Flomoxef is typically diluted along the x-axis, and the second agent along the y-axis.[3]

  • Inoculum Preparation:

    • Culture the test organism overnight on an appropriate agar medium.

    • Suspend several colonies in Mueller-Hinton broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]

  • Inoculation and Incubation:

    • Inoculate each well of the plate containing the drug dilutions with the prepared bacterial suspension.[10]

    • Include control wells: growth control (no drug), sterility control (no bacteria), and each drug alone.[3]

    • Incubate the plate at 35-37°C for 16-24 hours.[11]

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index for each inhibitory combination using the formula described in the FAQ section.

Hollow-Fibre Infection Model (HFIM) Protocol

The HFIM is a dynamic in vitro system that simulates human pharmacokinetics.[2][15]

  • System Setup:

    • The HFIM consists of a central reservoir, a hollow-fibre cartridge, and a system of pumps and tubing.[15]

    • The bacterial culture is housed in the extra-capillary space of the hollow-fibre cartridge.[15]

  • Pharmacokinetic Simulation:

    • The antimicrobial agents are introduced into the central reservoir and pumped through the system to simulate human drug concentration-time profiles.[16]

    • Drug clearance is simulated by the continuous addition of fresh medium to the central reservoir.[15]

  • Experiment Execution:

    • Inoculate the hollow-fibre cartridge with the test organism.

    • Initiate the simulated dosing regimen for Flomoxef and the combination agent.

    • Collect samples from the extra-capillary space at predetermined time points to determine bacterial density (CFU/mL).

  • Data Analysis:

    • Plot the change in bacterial density over time for each treatment arm (monotherapy and combination therapy).

    • Compare the rate and extent of bacterial killing between the different regimens to assess for synergy.

Visualizations

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_hfim Hollow-Fibre Infection Model C1 Prepare Drug Dilutions C2 Standardize Inoculum C1->C2 C3 Inoculate Plate C2->C3 C4 Incubate (16-24h) C3->C4 C5 Determine MICs C4->C5 C6 Calculate FIC Index C5->C6 H1 System Setup H2 Inoculate Cartridge H1->H2 H3 Simulate Pharmacokinetics H2->H3 H4 Sample Over Time H3->H4 H5 Determine Bacterial Density H4->H5 H6 Analyze Time-Kill Curves H5->H6

Caption: Experimental workflows for checkerboard and HFIM assays.

Synergy_Interpretation Start FIC Index Value Synergy Synergy (FIC ≤ 0.5) Start->Synergy Potentiation Additive Additive/Indifference (0.5 < FIC ≤ 4.0) Start->Additive No Interaction Antagonism Antagonism (FIC > 4.0) Start->Antagonism Inhibition

Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Flomoxef_Interaction_Pathways Flomoxef Flomoxef PBP Penicillin-Binding Proteins (PBPs) Flomoxef->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to Vancomycin Vancomycin Vancomycin->CellWall Inhibit at different steps Fosfomycin Fosfomycin Fosfomycin->CellWall Inhibit at different steps Amikacin Amikacin Amikacin->CellWall Inhibit at different steps Bacteriostatic Bacteriostatic Agents (e.g., Tetracyclines) Bacteriostatic->CellWall Reduces bacterial division, potentially decreasing Flomoxef efficacy

Caption: Simplified signaling pathways of Flomoxef interactions.

References

Validation & Comparative

Flomoxef's In Vitro Activity: A Comparative Analysis Against Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vitro studies reveals the comparative efficacy of flomoxef, an oxacephem antibiotic, against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This guide synthesizes minimum inhibitory concentration (MIC) data for flomoxef and other key cephalosporins, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its antibacterial spectrum.

Comparative In Vitro Activity of Flomoxef and Other Cephalosporins

The following table summarizes the in vitro activity of flomoxef in comparison to other cephalosporins against key bacterial pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, is compiled from multiple studies. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)Flomoxef0.5[1][2]0.5[1][2]-
Cefazolin64256≤512 (99.9% of isolates)[3][4]
Streptococcus pneumoniaeFlomoxef2[1][2]16[1][2]-
Cefotaxime0.250.5≤0.016 - 0.5[5]
Streptococcus pyogenesFlomoxef0.125[1][2]0.25[1][2]-
Cefotaxime---
Gram-Negative Bacteria
Escherichia coliFlomoxef0.58-
(ESBL-producing)Flomoxef14-
Ceftazidime--0.015 - 512[6]
Klebsiella pneumoniaeFlomoxef0.516-
(ESBL-producing)Flomoxef0.12510.032 - 2[7]
Cefpirome---

Experimental Protocols

The in vitro activity data presented in this guide was primarily determined using standardized broth microdilution and agar dilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination.[8][10]

  • Preparation of Agar Plates: A series of agar plates containing serial two-fold dilutions of the cephalosporins are prepared. Molten Mueller-Hinton agar is mixed with the appropriate concentration of the antibiotic before being poured into petri dishes.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining and comparing the in vitro activity of cephalosporins using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start bacterial_culture Bacterial Isolate Culture start->bacterial_culture antibiotic_dilution Serial Dilution of Cephalosporins start->antibiotic_dilution inoculum_prep Standardized Inoculum Preparation bacterial_culture->inoculum_prep inoculation Inoculation of Microtiter Plates antibiotic_dilution->inoculation inoculum_prep->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic compare_activity Compare In Vitro Activity determine_mic->compare_activity end End compare_activity->end

Caption: Workflow for MIC determination by broth microdilution.

Discussion

The compiled data indicates that flomoxef demonstrates potent in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes.[1][2] Its activity against Streptococcus pneumoniae appears to be more moderate.[1][2] Notably, flomoxef retains significant activity against extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli and Klebsiella pneumoniae, highlighting its potential utility in treating infections caused by these resistant pathogens.[7]

In comparison, older cephalosporins like cefazolin show high MIC values against MSSA in some studies, suggesting a potential for reduced efficacy.[3][4] Third-generation cephalosporins such as cefotaxime and ceftazidime generally exhibit good activity against susceptible Gram-negative bacteria, but their effectiveness is compromised against ESBL-producing strains.

This comparative guide provides a valuable starting point for researchers investigating the potential applications of flomoxef. The presented data, alongside the outlined experimental methodologies, can aid in the design of further preclinical and clinical studies to fully elucidate the therapeutic role of flomoxef in an era of increasing antimicrobial resistance.

References

A Comparative Analysis of Flomoxef and Latamoxef for the Treatment of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flomoxef and Latamoxef, two oxacephem beta-lactam antibiotics, for the treatment of sepsis. It synthesizes findings from a key clinical trial and supplementary in vitro and pharmacological data to inform research and development in this critical therapeutic area.

Executive Summary

Flomoxef and Latamoxef demonstrate comparable efficacy and safety in the treatment of sepsis and Gram-negative bacteremia. A prospective, open-label clinical trial revealed similar rates of clinical cure and microbiological success between the two antibiotics. Both drugs act by inhibiting bacterial cell wall synthesis. The choice between these agents in a clinical or developmental setting may be guided by specific pathogen susceptibility profiles, pharmacokinetic considerations, and regional availability.

Clinical Efficacy in Sepsis

A prospective, open-labeled clinical trial was conducted to compare the safety and efficacy of Flomoxef and Latamoxef in hospitalized patients with sepsis and/or Gram-negative bacteremia.[1] The study randomized patients to receive either Flomoxef (1 to 2 g intravenously every 6 to 12 hours) or Latamoxef (1 to 2 g intravenously every 8 to 12 hours).[1]

Table 1: Comparison of Clinical and Microbiological Outcomes [1]

OutcomeFlomoxef (n=21)Latamoxef (n=23)
Clinical Cure Rate 85.7%87.0%
Microbiological Response 100%100%

The results indicated no significant difference in clinical cure rates or microbiological responses between the two treatment groups.[1]

Safety and Tolerability

Both Flomoxef and Latamoxef were found to be safe and effective. Mild and reversible adverse reactions were observed in a similar percentage of patients in both groups.[1]

Table 2: Adverse Events and Superinfections [1]

EventFlomoxef (n=21)Latamoxef (n=23)
Adverse Reactions 14.3%13.0%
Superinfections 28.6% (6 patients)8.7% (2 patients)

Superinfections, primarily in the urinary tract and caused by yeast, enterococci, and Pseudomonas aeruginosa, were more frequently observed in the Flomoxef group.[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Flomoxef and Latamoxef are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-sensitive transpeptidases, also known as penicillin-binding proteins (PBPs). The inactivation of these enzymes prevents the cross-linking of peptidoglycan strands, which is the final and essential step in bacterial cell wall synthesis. This disruption of the cell wall's integrity leads to cell lysis and bacterial death.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_bacterium Bacterial Cell cluster_antibiotics Mechanism of Action Precursors Cell Wall Precursors (NAG, NAM-pentapeptide) Transpeptidases Penicillin-Binding Proteins (Transpeptidases) Precursors->Transpeptidases Cross_linking Peptidoglycan Cross-linking Transpeptidases->Cross_linking Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Lysis Cell Lysis Cross_linking->Lysis Disruption leads to Antibiotic Flomoxef / Latamoxef (Beta-Lactam Antibiotic) Inhibition Inhibition Antibiotic->Inhibition Inhibition->Transpeptidases Clinical_Trial_Workflow Screening Patient Screening (Sepsis / Gram-negative bacteremia) Enrollment Enrollment & Consent Screening->Enrollment Randomization Randomization Enrollment->Randomization Flomoxef_Arm Flomoxef Treatment (1-2g IV q6-12h) Randomization->Flomoxef_Arm Latamoxef_Arm Latamoxef Treatment (1-2g IV q8-12h) Randomization->Latamoxef_Arm Monitoring Daily Monitoring (Clinical & Laboratory) Flomoxef_Arm->Monitoring Latamoxef_Arm->Monitoring Follow_up End of Treatment Assessment (Clinical Cure, Microbiological Response) Monitoring->Follow_up Safety_Analysis Safety & Tolerability Analysis Follow_up->Safety_Analysis

References

Flomoxef: A Viable Alternative to Carbapenems for Combating ESBL-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae poses a significant threat to global health, limiting therapeutic options and increasing reliance on last-resort antibiotics like carbapenems. This guide provides a comprehensive comparison of Flomoxef, an oxacephem antibiotic, with other β-lactams against ESBL-producing bacteria, supported by experimental data. Flomoxef has demonstrated potent in vitro activity against these challenging pathogens, positioning it as a potential carbapenem-sparing agent.

Comparative In Vitro Efficacy of Flomoxef

Flomoxef has shown promising results in numerous studies against ESBL-producing Escherichia coli and Klebsiella pneumoniae, the most common ESBL-producing species. Its stability against hydrolysis by many ESBL enzymes, particularly the widespread CTX-M types, contributes to its efficacy.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Flomoxef and Other Antibiotics against ESBL-Producing E. coli
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Flomoxef 0.25 - 1 0.5 - 8 94.3 - 99.1 [3][4][5]
Meropenem≤0.06≤0.06 - 0.25~100[4][6]
Imipenem≤0.03 - 10.06 - 1~100[7][8]
Cefmetazole≤1 - 4494.2 - 95.5[5][9][10]
Cefoxitin16 - 32------[5]
Piperacillin/Tazobactam--->12848 - 50[6][7]
Ceftriaxone>64>64---[4][5]
Cefepime>64>64---[4][5]
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Flomoxef and Other Antibiotics against ESBL-Producing K. pneumoniae
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Flomoxef 0.5 16 89.2 [3]
Meropenem≤0.060.25~100[4][6]
Imipenem≤0.03 - 11~100[7][8]
Cefmetazole≤14---[9]
Cefoxitin---------
Piperacillin/Tazobactam--->12850[6][7]
Ceftriaxone>64>64---[4][5]
Cefepime>64>64---[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Flomoxef's efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antibiotics.[5][11]

Procedure:

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Flomoxef and comparator antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the tested organisms.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Detection of ESBL Genes by Polymerase Chain Reaction (PCR)

PCR is used to identify the specific genes encoding ESBL enzymes, most commonly from the TEM, SHV, and CTX-M families.[3]

Procedure:

  • DNA Extraction:

    • Extract bacterial genomic DNA from an overnight culture of the test isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Perform multiplex PCR using specific primers for the detection of blaTEM, blaSHV, and blaCTX-M gene families.

    • The PCR reaction mixture typically contains:

      • Extracted DNA template

      • Forward and reverse primers for each gene target

      • dNTPs

      • Taq polymerase

      • PCR buffer

    • PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures are optimized based on the specific primer sets used.

  • Gel Electrophoresis:

    • Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a fluorescent dye (e.g., ethidium bromide).

    • Visualize the DNA bands under UV light and determine their size by comparison with a DNA ladder. The presence of a band of the expected size for a specific gene indicates a positive result.

  • Sequencing (Optional):

    • For definitive identification of the specific ESBL variant, the amplified PCR product can be purified and sequenced.

Visualizing Mechanisms and Workflows

ESBL-Mediated Resistance and Flomoxef's Action

ESBLs are typically plasmid-mediated enzymes that hydrolyze the β-lactam ring of many penicillins and cephalosporins, rendering them inactive.[12] Flomoxef, being an oxacephem, exhibits increased stability to many of these enzymes. Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[7][8]

ESBL_Resistance_and_Flomoxef_Action cluster_bacterium ESBL-Producing Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall catalyzes Bacterial Cell Lysis Bacterial Cell Lysis CellWall->Bacterial Cell Lysis leads to ESBL ESBL Enzyme Other_Betalactams Other β-lactams (e.g., Ceftriaxone) ESBL->Other_Betalactams Inactivates Plasmid Plasmid (bla genes) Plasmid->ESBL encodes Flomoxef Flomoxef Flomoxef->PBP Inhibits Other_Betalactams->ESBL Hydrolyzed by

Caption: Mechanism of ESBL resistance and Flomoxef's inhibitory action.

Experimental Workflow for Efficacy Validation

The validation of Flomoxef's efficacy against ESBL-producing bacteria follows a structured experimental workflow, from initial isolation to molecular characterization.

Experimental_Workflow start Start: Clinical Isolate Collection bacterial_id Bacterial Identification (e.g., MALDI-TOF) start->bacterial_id esbl_screening ESBL Phenotypic Screening (e.g., Double-Disk Synergy Test) bacterial_id->esbl_screening mic_determination MIC Determination (Broth Microdilution) esbl_screening->mic_determination pcr ESBL Genotyping (PCR) (blaTEM, blaSHV, blaCTX-M) esbl_screening->pcr data_analysis Data Analysis and Comparison mic_determination->data_analysis pcr->data_analysis end End: Efficacy Report data_analysis->end

Caption: Workflow for validating Flomoxef's efficacy.

References

A Comparative Analysis of Flomoxef and Cefmetazole for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of flomoxef and cefmetazole, two parenteral beta-lactam antibiotics, for the treatment of urinary tract infections (UTIs). The information presented is based on available clinical and in vitro experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents. Both flomoxef, an oxacephem, and cefmetazole, a cephamycin, have demonstrated efficacy against a broad spectrum of bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, making them relevant in the context of increasing antimicrobial resistance.

Executive Summary

Flomoxef and cefmetazole exhibit comparable in vitro activity against common uropathogens, including ESBL-producing strains. Clinical data, primarily from retrospective database studies in Japan, suggest that flomoxef may be associated with shorter hospital stays and a lower incidence of certain adverse events compared to cefmetazole. However, direct head-to-head clinical trials with clinical cure and bacterial eradication rates as primary endpoints are limited. Both antibiotics function by inhibiting bacterial cell wall synthesis.

Data Presentation

The following tables summarize the available quantitative data comparing the performance of flomoxef and cefmetazole in the context of urinary tract infections.

Table 1: Clinical Efficacy and Safety Outcomes

Outcome MeasureFlomoxefCefmetazoleStudy PopulationSource(s)
Overall Clinical Efficacy Rate 69.2% (Excellent: 11.5%, Moderate: 57.7%)-27 patients with complicated UTIs[1]
Clinical Cure Rate -90% (9/10)Patients with pyelonephritis caused by ESBL-producing Enterobacteriaceae[2]
Crude Clinical Effectiveness -96.1%Patients with invasive UTIs due to ESBL-producing E. coli[3][4]
Bacteriological Cure Rate -71.4% (5/7)Patients with pyelonephritis caused by ESBL-producing Enterobacteriaceae[2]
Median Hospital Stay 4 days (95% CI: 3-5)11 days (95% CI: 11-11)Hospitalized patients with UTIs[5][6]
28-Day Mortality Rate 1.34%2.71%Hospitalized patients with UTIs[7]
Adverse Events Lower frequency of C. difficile infection and renal failureHigher frequency compared to flomoxefHospitalized patients with UTIs[5][6]

Table 2: In Vitro Susceptibility Data against Uropathogens

Organism GroupMetricFlomoxef (μg/mL)Cefmetazole (μg/mL)Source(s)
ESBL-producing Enterobacteriaceae MIC₅₀ / MIC₉₀≤1 / ≤1≤1 / 4[8]
pAmpC-producing Enterobacteriaceae MIC₅₀ / MIC₉₀8 / 1616 / >16[8]
ESBL-producing E. coli % Susceptible98.3%94.2%[9]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for understanding the presented data.

Retrospective Clinical Outcome Analysis (Niimura et al.)

A study comparing the clinical outcomes of flomoxef and cefmetazole utilized real-world data from two large Japanese databases: the Japan Nosocomial Infections Surveillance (JANIS) and the Japan Medical Data Center (JMDC) Claims Database[5][6][10].

  • Data Source: The JANIS database provided antimicrobial susceptibility data for E. coli and K. pneumoniae isolates from inpatients. The JMDC database, containing claims data from numerous facilities, was used to compare treatment effectiveness[5][7].

  • Patient Population: Hospitalized patients with a diagnosis of UTI who were treated with either flomoxef or cefmetazole were identified from the JMDC database[5].

  • Outcome Measures: The primary outcome was the duration of hospital stay. Secondary outcomes included 28-day mortality and the incidence of adverse events such as Clostridioides difficile infection and renal failure[6][7].

  • Statistical Analysis: A log-rank test was used to compare the duration of hospital stay between the two treatment groups. Multiple logistic regression analysis was employed to compare secondary outcomes[7].

In Vitro Antimicrobial Susceptibility Testing

Standardized laboratory methods were used to determine the in vitro activity of flomoxef and cefmetazole against bacterial isolates.

  • Bacterial Isolates: Clinical isolates of third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae were collected through a national surveillance program[5][8].

  • Methodology: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[10].

  • Interpretation: The results were interpreted based on CLSI MIC breakpoints for Enterobacterales to categorize isolates as susceptible, intermediate, or resistant[7].

Drug Interaction Analysis (DiaMOND Method)

To assess potential synergistic or antagonistic effects with other antibiotics, the Diagonal Measurement of N-Way Drug Interactions (DiaMOND) method was employed[7][10]. This high-throughput in vitro method is an efficient alternative to the traditional checkerboard assay[11].

  • Principle: DiaMOND assesses drug interactions by measuring dose-responses along the diagonal of a two-drug concentration matrix, in addition to the single-drug dose responses along the axes[11].

  • Procedure:

    • An ESBL-producing, multidrug-resistant uropathogenic E. coli clinical strain was grown in a suitable broth medium[10].

    • The 90% inhibitory concentration (IC₉₀) for each individual drug was determined.

    • A dose-response curve was then generated for a combination of the drugs mixed at a fixed ratio (e.g., half the concentration of each drug's IC₉₀)[12].

    • The observed IC₉₀ of the combination was compared to the expected IC₉₀, which is calculated based on a model of additivity. A significant deviation from the expected value indicates either synergy (greater effect than expected) or antagonism (lesser effect than expected)[12].

Mechanism of Action and Associated Pathways

Both flomoxef and cefmetazole are bactericidal agents that exert their effect by disrupting the synthesis of the bacterial cell wall[1][3][9].

  • Target: The primary molecular targets for both antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis[1][3]. Peptidoglycan provides structural integrity to the bacterial cell wall.

  • Action: By binding to and inactivating PBPs, flomoxef and cefmetazole inhibit the cross-linking of peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death[1][3].

  • Stability to β-Lactamases: A key feature of both flomoxef and cefmetazole is their stability against hydrolysis by many β-lactamase enzymes, including the extended-spectrum β-lactamases (ESBLs) that confer resistance to many other cephalosporins[2][5].

Below are diagrams illustrating the mechanism of action and the experimental workflow for drug interaction analysis.

cluster_drug Antibiotic Action cluster_process Bacterial Process cluster_outcome Result Drug Flomoxef or Cefmetazole PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to & Inhibits Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes Inhibition Inhibition of Cross-linking Wall Stable Cell Wall Synthesis->Wall Forms Lysis Cell Lysis & Death Inhibition->Lysis Leads to

Mechanism of Action of Flomoxef and Cefmetazole

Start Start: Isolate Uropathogenic Strain Single_A Determine IC90 for Drug A (Flomoxef) Start->Single_A Single_B Determine IC90 for Drug B (Cefmetazole) Start->Single_B Combine Create Dose-Response Curve for Drug A + B Combination (Diagonal) Single_A->Combine Calculate Calculate Expected IC90 (Additive Model) Single_A->Calculate Single_B->Combine Single_B->Calculate Compare Compare Observed IC90 with Expected IC90 Combine->Compare Observed IC90 Calculate->Compare Expected IC90 Synergy Synergy Compare->Synergy Obs < Exp Antagonism Antagonism Compare->Antagonism Obs > Exp Additive Additivity Compare->Additive Obs ≈ Exp

Experimental Workflow for DiaMOND Drug Interaction Analysis

References

A Comparative Analysis of Flomoxef and Cefcapene: In Vitro Efficacy Against Clinically Relevant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the minimum inhibitory concentration (MIC) values of the oxacephem antibiotic Flomoxef and the cephalosporin Cefcapene reveals distinct antimicrobial profiles, providing valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data to offer a direct comparison of their in vitro performance against a range of Gram-positive and Gram-negative bacteria.

Flomoxef, a second-generation oxacephem, and Cefcapene, a third-generation cephalosporin, both function by inhibiting bacterial cell wall synthesis. Their structural differences, however, influence their stability against bacterial β-lactamases and their activity spectrum. This comparative guide presents a summary of their MIC values, a detailed experimental protocol for MIC determination, and a visualization of their mechanism of action and potential resistance pathways.

Data Presentation: Comparative MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Flomoxef and Cefcapene against various bacterial species. The data, presented as MIC₅₀ and MIC₉₀ (in µg/mL), represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesFlomoxef MIC₅₀ (µg/mL)Flomoxef MIC₉₀ (µg/mL)Cefcapene MIC₅₀ (µg/mL)Cefcapene MIC₉₀ (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)0.50.50.125 - 4 (MIC range)N/A
Streptococcus pyogenes0.1250.25N/AN/A
Streptococcus pneumoniae (penicillin-susceptible)216N/A≤0.06
Streptococcus pneumoniae (penicillin-intermediate/resistant)N/AN/AN/A≤0.12
Gram-Negative Bacteria
Escherichia coli0.1250.5 - 1≤1N/A
Klebsiella pneumoniae0.1250.5 - 1≤1N/A
Proteus mirabilis0.1250.5 - 1≤1N/A
Haemophilus influenzaeN/AN/A≤1≤0.03

Note: "N/A" indicates that specific data was not available in the reviewed sources. The MIC for Cefcapene against MSSA is presented as a range as specific MIC₅₀/MIC₉₀ values were not found.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The following is a detailed protocol representative of the methodology used in the cited studies.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of Flomoxef and Cefcapene are prepared by dissolving the pure antibiotic powders in a suitable solvent as recommended by the manufacturer.

  • Serial two-fold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations to be tested.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium (e.g., Blood Agar for streptococci, Chocolate Agar for Haemophilus influenzae, and non-selective agar for staphylococci and Enterobacteriaceae) for 18-24 hours.

  • Several colonies of each isolate are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Standard 96-well microtiter plates are used. Each well, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the prepared bacterial suspension.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included for each isolate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation is performed in an atmosphere enriched with 5% CO₂.

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • The MIC₅₀ and MIC₉₀ are then calculated as the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Mandatory Visualization

Mechanism of Action

Both Flomoxef and Cefcapene are β-lactam antibiotics that target the bacterial cell wall. Their primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_periplasm Periplasmic Space Antibiotic Flomoxef / Cefcapene Porin Porin Channel (Gram-Negative) Antibiotic->Porin Diffusion PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition Porin->PBP Access to Target Peptidoglycan Peptidoglycan Synthesis Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Weakened Cell Wall PBP->Peptidoglycan Catalyzes Cross-linking

Caption: Mechanism of action of Flomoxef and Cefcapene.

Bacterial Resistance Mechanisms

Bacteria can develop resistance to β-lactam antibiotics through several mechanisms. A key mechanism involves the production of β-lactamase enzymes, such as AmpC, which inactivate the antibiotic. Additionally, alterations in the bacterial outer membrane, such as the loss of porin channels, can restrict antibiotic entry into the cell.

Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_periplasm Periplasmic Space Antibiotic Flomoxef / Cefcapene Porin Porin Channel Antibiotic->Porin Entry Beta_Lactamase β-Lactamase (e.g., AmpC) Antibiotic->Beta_Lactamase Hydrolysis/ Inactivation PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition Porin->PBP Access Porin_Loss Porin Loss/ Mutation Porin_Loss->Porin Reduces Entry Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Target PBP_Mutation PBP Alteration PBP_Mutation->PBP Reduces Binding Affinity

Caption: Common resistance mechanisms to β-lactam antibiotics.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method follows a standardized workflow to ensure accuracy and reproducibility.

MIC_Workflow Start Start Prep_Antibiotics Prepare Antibiotic Serial Dilutions Start->Prep_Antibiotics Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Antibiotics->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for broth microdilution MIC testing.

Head-to-Head Clinical Trials of Flomoxef: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Flomoxef, an oxacephem antibiotic, has been evaluated in several head-to-head clinical trials against other beta-lactam antibiotics. This guide provides a comparative analysis of Flomoxef's performance in treating various infections, supported by available clinical and in vitro data.

Mechanism of Action

Flomoxef, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of Flomoxef is a group of enzymes known as penicillin-binding proteins (PBPs).[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating PBPs, Flomoxef disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1]

cluster_bacterium Bacterial Cell UDP-NAG UDP-N-acetylglucosamine Lipid II Lipid II UDP-NAG->Lipid II Synthesis of precursors UDP-NAM UDP-N-acetylmuramic acid -pentapeptide UDP-NAM->Lipid II Lipid Carrier Lipid Carrier Lipid Carrier->Lipid II Peptidoglycan Chain Growing Peptidoglycan Chain Lipid II->Peptidoglycan Chain Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Chain->PBP Substrate for Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross-linked Peptidoglycan Catalyzes cross-linking Cell Lysis Cell Lysis PBP->Cell Lysis Inhibition leads to weakened cell wall Flomoxef Flomoxef Flomoxef->PBP Inhibits

Fig. 1: Flomoxef's Mechanism of Action.

Clinical Efficacy in Sepsis and Bacteremia

A prospective, open-label clinical trial compared the efficacy and safety of Flomoxef with Latamoxef in adult patients with sepsis and/or Gram-negative bacteremia.[2][3]

EndpointFlomoxef (n=21)Latamoxef (n=23)
Clinical Cure Rate 85.7%87.0%
Microbiological Response 100%100%
Adverse Reactions 14.3% (mild and reversible)13.0% (mild and reversible)
Table 1: Comparison of Flomoxef and Latamoxef in Sepsis/Bacteremia[2][3]
Experimental Protocol: Flomoxef vs. Latamoxef in Sepsis
  • Study Design: Prospective, open-label, randomized clinical trial.[2][3]

  • Patient Population: Hospitalized adult patients with a clinical diagnosis of sepsis and/or Gram-negative bacteremia.[2][3]

  • Dosing Regimen:

    • Flomoxef: 1 to 2 g intravenously every 6 to 12 hours.[2][3]

    • Latamoxef: 1 to 2 g intravenously every 8 to 12 hours.[2][3]

  • Evaluation: Efficacy was evaluated based on clinical cure and microbiological response. Safety was assessed by monitoring adverse reactions.[2][3]

cluster_workflow Experimental Workflow: Sepsis Trial Start Hospitalized Patients with Sepsis/Bacteremia Randomization Randomization Start->Randomization Flomoxef_Arm Flomoxef Treatment (1-2g IV q6-12h) Randomization->Flomoxef_Arm Group 1 Latamoxef_Arm Latamoxef Treatment (1-2g IV q8-12h) Randomization->Latamoxef_Arm Group 2 Evaluation Efficacy & Safety Evaluation Flomoxef_Arm->Evaluation Latamoxef_Arm->Evaluation Outcome Comparison of Clinical Cure, Microbiological Response, and Adverse Events Evaluation->Outcome

Fig. 2: Workflow of the Sepsis Clinical Trial.

Clinical Efficacy in Urinary Tract Infections (UTIs)

A retrospective analysis of two real-world databases in Japan compared the clinical outcomes of Flomoxef versus Cefmetazole in hospitalized patients with UTIs.[4][5][6]

OutcomeFlomoxefCefmetazolep-value
Median Hospital Stay 4 days (95% CI: 3-5)11 days (95% CI: 11-11)< 0.001
Adverse Events Significantly lower frequencyHigher frequency-
Table 2: Comparison of Flomoxef and Cefmetazole in UTIs[4][5][6]
Experimental Protocol: Flomoxef vs. Cefmetazole in UTIs (Retrospective Analysis)
  • Study Design: Retrospective analysis of two real-world databases (Japan Medical Data Center Claims Database).[4][5][6]

  • Patient Population: Hospitalized patients with a diagnosis of urinary tract infection.

  • Primary Outcome: Duration of hospital stay.[4][5]

  • Secondary Outcome: Frequency of adverse events, such as Clostridioides difficile infection.[4][5]

  • In Vitro Analysis: The study also included a comparison of the in vitro susceptibility rates of third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae to both antibiotics.[4][5]

Prophylaxis in Surgical Site Infections (SSI)

A single-center retrospective cohort study in Japan evaluated the efficacy and cost-effectiveness of Flomoxef versus Cefmetazole for the prevention of surgical site infections in patients undergoing elective colorectal surgery.[7]

OutcomeFlomoxef GroupCefmetazole Group
Overall SSI Rate 12.5%14.7%
Organ/Space SSI Rate 9.4%4.4%
Hospitalization Costs -Reduced (p = 0.042)
Table 3: Comparison of Flomoxef and Cefmetazole in SSI Prophylaxis[7]
Experimental Protocol: Flomoxef vs. Cefmetazole in SSI Prophylaxis
  • Study Design: Single-center retrospective cohort study.[7]

  • Patient Population: Patients who underwent elective colorectal surgery between April 2016 and March 2020.[7]

  • Evaluation: The study investigated the prophylactic effects of the antibiotics on SSI rates, postoperative length of stay, and hospitalization costs.[7]

  • Statistical Analysis: Multivariable regression analysis was used to assess the relationship between the antibiotic used and SSI, postoperative length of stay, and costs.[7]

In Vitro Efficacy against ESBL-Producing Bacteria

An in vitro study using a chemostat model compared the efficacy of humanized regimens of Flomoxef, cefmetazole, cefoxitin, meropenem, and piperacillin/tazobactam against extended-spectrum β-lactamase (ESBL)-producing E. coli and K. pneumoniae.[8][9][10]

AntibioticBactericidal EffectBacterial Regrowth at 24h
Flomoxef Good (>4 log10 CFU/mL reduction)No
Cefmetazole -Yes (with MIC ≥MIC90)
Cefoxitin -Yes (with MIC ≥MIC90)
Meropenem Good (>4 log10 CFU/mL reduction)No
Piperacillin/Tazobactam Good (>4 log10 CFU/mL reduction)No
Table 4: In Vitro Efficacy against ESBL-Producing Bacteria[8][9][10]
Experimental Protocol: In Vitro Chemostat Model
  • Model: A chemostat model was used to simulate humanized antibiotic regimens.

  • Bacterial Strains: Five ESBL-producing E. coli and two K. pneumoniae strains were tested.[8][9]

  • Antibiotics Tested: Flomoxef, cefmetazole, cefoxitin, meropenem, and piperacillin/tazobactam.[8][9]

  • Evaluation: The efficacy was determined by measuring the reduction in bacterial count (log10 CFU/mL) and observing for any bacterial regrowth at 24 hours.[8][9]

Conclusion

The available head-to-head clinical and in vitro data suggest that Flomoxef is an effective antibiotic with a safety profile comparable to other beta-lactams for the treatment of sepsis, bacteremia, and urinary tract infections. In the context of SSI prophylaxis in colorectal surgery, while showing a similar overall SSI rate to cefmetazole, one study indicated a higher rate of organ/space SSI and higher costs. Importantly, in vitro studies highlight Flomoxef's potent activity against ESBL-producing Enterobacteriaceae, suggesting it may be a valuable carbapenem-sparing option. Researchers and drug development professionals should consider these findings in the design of future clinical trials and in the positioning of Flomoxef within therapeutic guidelines. Further large-scale, randomized controlled trials are warranted to confirm these findings and to provide more detailed insights into its comparative effectiveness and safety across a broader range of infections.

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Flomoxef Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of flomoxef's performance against other antibiotics, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms.

Flomoxef, an oxacephem antibiotic, has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2][3] However, the emergence of resistance and the potential for cross-resistance with other β-lactam antibiotics, such as cephalosporins and carbapenems, necessitates a thorough examination of the underlying mechanisms and comparative in vitro activity.

Comparative In Vitro Activity of Flomoxef

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of flomoxef and comparator antibiotics against various bacterial strains, particularly ESBL-producing Escherichia coli and Klebsiella pneumoniae.

Table 1: Comparative MIC50/MIC90 (µg/mL) of Flomoxef and Other Antibiotics against ESBL-Producing E. coli
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Flomoxef 0.5 - 1 4 - 8 [4]
Cefmetazole≤ 14[5]
Cefotaxime≥ 64≥ 64[6]
Ceftazidime≥ 64≥ 64[6]
Cefepime≥ 64≥ 64
Imipenem≤ 0.03 - 0.50.06 - 1[6]
Meropenem≤ 0.030.06[6]
Piperacillin-Tazobactam48 - >512>512
Table 2: Comparative MIC50/MIC90 (µg/mL) of Flomoxef and Other Antibiotics against ESBL-Producing K. pneumoniae
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Flomoxef 0.5 16 [4]
Cefmetazole16>16[5]
Cefotaxime≥ 64≥ 64[6]
Ceftazidime≥ 64≥ 64[6]
Cefepime≥ 64≥ 64
Imipenem≤ 0.51[6]
Meropenem≤ 0.51[6]
Piperacillin-Tazobactam50>512

Key Mechanisms of Cross-Resistance

Cross-resistance between flomoxef and other β-lactam antibiotics is primarily driven by two key mechanisms: the production of AmpC β-lactamases and alterations in outer membrane porins.

AmpC β-Lactamase Production

The acquisition of genes encoding AmpC β-lactamases, such as blaDHA-1, can confer resistance to flomoxef.[2][7] These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including cephalosporins and, in some cases, carbapenems. The production of AmpC β-lactamases is a significant factor in reduced susceptibility to flomoxef.[3][4]

AmpC_Mediated_Resistance cluster_bacterium Bacterial Cell Flomoxef Flomoxef PBP Penicillin-Binding Proteins (PBPs) Flomoxef->PBP Inhibition Cephalosporins Cephalosporins Cephalosporins->PBP Inhibition Carbapenems Carbapenems Carbapenems->PBP Inhibition blaDHA1 blaDHA-1 gene (on plasmid) AmpC AmpC β-Lactamase blaDHA1->AmpC Expression AmpC->Flomoxef Hydrolysis AmpC->Cephalosporins Hydrolysis CellLysis Cell Lysis PBP->CellLysis Leads to

Diagram 1: AmpC β-Lactamase Mediated Cross-Resistance.

Porin Deficiency

In Gram-negative bacteria, outer membrane porins, such as OmpK36 in K. pneumoniae, serve as channels for the entry of antibiotics into the cell.[6][7] The loss or downregulation of these porins can significantly reduce the influx of antibiotics, leading to increased resistance.[8] Notably, the loss of OmpK36, sometimes occurring concurrently with the acquisition of AmpC β-lactamases, has been linked to resistance to both flomoxef and carbapenems like ertapenem.[7]

Porin_Deficiency_Resistance cluster_bacterium Bacterial Cell Flomoxef Flomoxef OmpK36_present Outer Membrane (OmpK36 Porin Present) Flomoxef->OmpK36_present Influx OmpK36_absent Outer Membrane (OmpK36 Porin Deficient) Flomoxef->OmpK36_absent Reduced Influx Carbapenems Carbapenems Carbapenems->OmpK36_present Influx Carbapenems->OmpK36_absent Reduced Influx PBP Penicillin-Binding Proteins (PBPs) OmpK36_present->PBP Target Binding Resistance Resistance OmpK36_absent->Resistance Susceptibility Susceptibility PBP->Susceptibility

Diagram 2: Porin Deficiency Mediated Cross-Resistance.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is the standard method used to determine the MIC of flomoxef and other antibiotics.[2][3][9][10]

Protocol Outline:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Detection of Resistance Genes

Method: Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes, such as those encoding ESBLs (e.g., blaCTX-M, blaSHV, blaTEM) and AmpC β-lactamases (e.g., blaDHA-1).[5][7]

Protocol Outline:

  • DNA Extraction: Bacterial DNA is extracted from cultured isolates.

  • PCR Amplification: Specific primers targeting the resistance genes of interest are used to amplify the DNA.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose gel.

  • Visualization: The presence of a band of the expected size indicates a positive result for the targeted resistance gene.

  • Sequencing (Optional): To confirm the identity of the amplified gene, the PCR product can be sequenced and compared to known resistance gene sequences.

Outer Membrane Protein Analysis

Method: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is employed to analyze the outer membrane protein profiles of bacterial isolates and detect the loss of porins.[7][11]

Protocol Outline:

  • Outer Membrane Protein Extraction: The outer membrane fraction of the bacterial cells is isolated through a series of centrifugation and sonication steps.

  • Protein Quantification: The total protein concentration of the extract is determined.

  • SDS-PAGE: The protein extracts are loaded onto a polyacrylamide gel and separated based on their molecular weight.

  • Staining and Visualization: The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. The absence or significant reduction in the intensity of a band corresponding to a specific porin (e.g., OmpK36) indicates a porin-deficient mutant.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis MIC MIC Determination (Broth Microdilution) Resistance_Profile Resistance_Profile MIC->Resistance_Profile SDS_PAGE Outer Membrane Protein Analysis (SDS-PAGE) SDS_PAGE->Resistance_Profile PCR PCR for Resistance Genes Sequencing DNA Sequencing PCR->Sequencing Confirmation PCR->Resistance_Profile Isolates Bacterial Isolates Isolates->MIC Isolates->SDS_PAGE Isolates->PCR

Diagram 3: Experimental Workflow for Cross-Resistance Studies.

References

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